2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)17-12(13)16-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZVLRBHKNYNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel fluorinated heterocyclic compound, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of research.[5][6] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[7][8] Consequently, fluorinated pyrimidines represent a promising class of compounds for the development of novel therapeutics.[9][10] This guide focuses on 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, a molecule designed to leverage the pharmacological advantages of both the pyrimidine core and fluorine substitution.
Proposed Synthesis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
The synthesis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine can be achieved through a multi-step process. A plausible and efficient synthetic strategy involves the cyclocondensation of a β-diketone equivalent with a suitable amidine, followed by chlorination.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is outlined below. The key disconnection is at the pyrimidine ring, leading back to simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The forward synthesis involves a two-step process starting from commercially available precursors.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4-difluoro-1-(p-tolyl)butane-1,3-dione.
-
Addition of Urea: To the stirred solution, add an equimolar amount of urea.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol.
Step 2: Synthesis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
-
Reaction Setup: In a well-ventilated fume hood, place the dried 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol in a round-bottom flask.
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for a few hours. The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, 2-chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine.
Characterization of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tolyl group protons (aromatic and methyl), a singlet for the pyrimidine proton, and a triplet for the difluoromethyl proton (due to coupling with fluorine). |
| ¹³C NMR | Resonances for the carbons of the tolyl group, the pyrimidine ring, and a triplet for the difluoromethyl carbon (due to coupling with fluorine). |
| ¹⁹F NMR | A doublet for the difluoromethyl group (due to coupling with the proton). |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom. |
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₉ClF₂N₂ |
| Molecular Weight | 254.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Potential Applications and Future Directions
Given the established biological significance of pyrimidine derivatives, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine holds potential for various applications in drug discovery.[5][6] The presence of the chloro substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[11] These derivatives could be screened for a range of biological activities, including but not limited to:
-
Anticancer agents: Many pyrimidine analogs exhibit potent anticancer properties.[4][5]
-
Antimicrobial agents: The pyrimidine scaffold is present in numerous antibacterial and antifungal drugs.[1][5]
-
Kinase inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy.
Future research should focus on the biological evaluation of this compound and its derivatives to explore their therapeutic potential.
Conclusion
This guide has presented a detailed, albeit proposed, technical framework for the synthesis and characterization of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine. The outlined synthetic route is based on established chemical principles for the formation of substituted pyrimidines. The comprehensive characterization plan will ensure the structural elucidation and purity assessment of the final compound. The unique structural features of this molecule make it a promising candidate for further investigation in the field of medicinal chemistry.
References
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An In-depth Technical Guide to 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive technical overview of a specific, potentially novel pyrimidine derivative: 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine .
While direct experimental data for this exact compound is not extensively available in public literature, this guide will provide in-depth, inferred information based on the well-established chemistry of analogous structures. By examining the properties and reactivity of similar substituted chloropyrimidines, we can construct a robust profile of the target molecule, offering valuable insights for its synthesis, handling, and potential applications in drug discovery and materials science.
Predicted Physicochemical Properties
The physical and chemical properties of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine are dictated by the interplay of its constituent functional groups: the chlorinated pyrimidine core, the electron-withdrawing difluoromethyl group, and the hydrophobic p-tolyl substituent. Based on data from analogous compounds, we can predict the following properties:
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₉ClF₂N₂ | Based on the chemical structure. |
| Molecular Weight | ~266.67 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar substituted pyrimidines are typically solids at room temperature. |
| Melting Point | 100-150 °C | The presence of the aromatic p-tolyl group and the crystalline nature of similar compounds suggest a relatively high melting point. |
| Boiling Point | > 300 °C | Extrapolated from related aromatic heterocyclic compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | The hydrophobic p-tolyl group and the overall nonpolar nature of the molecule would limit aqueous solubility. |
| pKa | Weakly basic | The nitrogen atoms of the pyrimidine ring are weakly basic, with a pKa likely in the range of 1-2.[3] |
Synthesis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
The synthesis of 4,6-disubstituted 2-chloropyrimidines is a well-established area of organic chemistry.[4][5] A plausible and efficient synthetic route to the target compound would likely involve a condensation reaction to form the pyrimidine ring, followed by chlorination.
Proposed Synthetic Pathway
A logical approach would be the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, followed by chlorination.
Figure 1: Proposed two-step synthesis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 1-(p-tolyl)-3,3-difluoroprop-2-en-1-one (1.0 eq) and urea (1.2 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pyrimidin-2-ol intermediate.
Step 2: Synthesis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
-
A mixture of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol (1.0 eq) and phosphorus oxychloride (POCl₃) (3-5 eq) is heated at reflux for 2-4 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
Chemical Reactivity and Mechanism
The reactivity of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine is primarily governed by the electrophilic nature of the carbon atom at the 2-position of the pyrimidine ring. The two ring nitrogen atoms and the chlorine atom are electron-withdrawing, making this position susceptible to nucleophilic attack.[3][6][7]
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of 2-chloropyrimidines is nucleophilic aromatic substitution (SNAr).[8][9] The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for the diversification of the pyrimidine scaffold in drug discovery.[10][11]
Figure 2: General scheme for the nucleophilic aromatic substitution of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine.
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C2 position, and the negative charge is delocalized over the pyrimidine ring, stabilized by the nitrogen atoms. Subsequent elimination of the chloride ion restores the aromaticity of the ring. The electron-withdrawing difluoromethyl group at the 4-position is expected to further enhance the electrophilicity of the C2 and C6 positions, facilitating the SNAr reaction.[12]
Predicted Spectroscopic Data
Predicting the spectroscopic data is crucial for the characterization of a novel compound. Based on the analysis of similar structures, the following spectral characteristics are anticipated:
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the p-tolyl group (2 doublets, ~7.2-7.8 ppm). - Methyl protons of the p-tolyl group (singlet, ~2.4 ppm). - Pyrimidine ring proton (singlet, ~7.0-7.5 ppm). - CHF₂ proton (triplet, JH-F ~50-60 Hz, ~6.5-7.0 ppm). |
| ¹³C NMR | - Aromatic carbons of the p-tolyl group (~120-145 ppm). - Methyl carbon of the p-tolyl group (~21 ppm). - Pyrimidine ring carbons (~110-170 ppm). - CHF₂ carbon (triplet, JC-F ~230-240 Hz). |
| ¹⁹F NMR | - A doublet of triplets (or more complex multiplet) due to H-F and C-F coupling (~ -110 to -130 ppm). |
| Mass Spec (MS) | - Molecular ion peak (M⁺) and isotopic pattern for one chlorine atom (M⁺, M+2⁺ in a ~3:1 ratio). - Fragmentation patterns corresponding to the loss of Cl, CHF₂, and cleavage of the p-tolyl group. |
| Infrared (IR) | - C-H stretching (aromatic and aliphatic). - C=N and C=C stretching of the pyrimidine and aromatic rings. - C-F stretching (~1100-1300 cm⁻¹). - C-Cl stretching (~600-800 cm⁻¹). |
Potential Applications in Drug Discovery
The structural motifs present in 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine suggest significant potential for applications in drug discovery.
-
Kinase Inhibition: The pyrimidine core is a well-known "privileged scaffold" in the design of kinase inhibitors.[13] The 2-chloro position serves as a handle for introducing various side chains that can interact with the ATP-binding site of kinases.
-
Antimicrobial and Antiviral Activity: Chloropyrimidines have demonstrated a broad spectrum of antimicrobial and antiviral activities.[14][15] The introduction of a difluoromethyl group can enhance metabolic stability and cell permeability, potentially leading to improved drug candidates.[16][17]
-
Anticancer Agents: Numerous pyrimidine derivatives have been developed as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[1][18]
The difluoromethyl group is of particular interest in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity.[19][20]
Safety and Handling
As with any halogenated heterocyclic compound, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds are known to be irritants and potentially harmful if ingested or inhaled.[21][22][23]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine represents a promising, albeit currently under-documented, molecule with significant potential in medicinal chemistry and materials science. By leveraging the extensive knowledge base of pyrimidine chemistry, this guide provides a solid, inferential foundation for its synthesis, characterization, and exploration in various research and development endeavors. The combination of a reactive 2-chloro handle, a metabolically robust difluoromethyl group, and a tunable p-tolyl substituent makes this compound a versatile platform for the design of novel functional molecules. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.
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Spectroscopic Data for 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the novel pyrimidine derivative, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine. The unique structural features of this compound, namely the combination of a chloro-substituent, a difluoromethyl group, and a p-tolyl moiety on the pyrimidine core, make it a molecule of significant interest in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings and practical interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. The methodologies for data acquisition are detailed, and the causal relationships between the molecular structure and the observed spectral features are explained, offering field-proven insights for researchers in the field.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, with a broad spectrum of biological activities. The strategic placement of various functional groups on the pyrimidine ring can modulate their physicochemical properties and biological targets. The subject of this guide, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, is a prime example of a rationally designed molecule. The chlorine atom at the 2-position serves as a versatile synthetic handle for further derivatization through nucleophilic substitution reactions. The electron-withdrawing difluoromethyl group at the 4-position can enhance metabolic stability and modulate the electronic properties of the pyrimidine ring. The p-tolyl group at the 6-position introduces a lipophilic domain, which can be crucial for target engagement and pharmacokinetic properties.
A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its behavior in various chemical and biological systems. This guide aims to provide that essential understanding.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, high-resolution mass spectrometry (HRMS) is the method of choice to confirm its molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry
A solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.
Caption: Workflow for ATR FT-IR analysis.
Data Interpretation
The IR spectrum of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine will exhibit characteristic absorption bands corresponding to its various structural components. The interpretation of these bands provides a molecular fingerprint.
Table 2: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Methyl C-H (p-tolyl) | Stretching |
| ~1600-1450 | C=C and C=N (pyrimidine & tolyl rings) | Stretching |
| ~1300-1100 | C-F (difluoromethyl) | Stretching |
| ~850-800 | C-Cl | Stretching |
| ~830 | p-disubstituted benzene | C-H out-of-plane bending |
The C-F stretching vibrations of the difluoromethyl group are typically strong and can be found in the fingerprint region. The C-Cl stretch is generally weaker and appears at lower wavenumbers. The aromatic C-H and ring stretching vibrations confirm the presence of the pyrimidine and p-tolyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.
Caption: Workflow for NMR spectroscopic analysis.
Data Interpretation
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
p-Tolyl group: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), each integrating to 2H, characteristic of a para-substituted benzene ring. A singlet in the aliphatic region (around δ 2.4 ppm) integrating to 3H, corresponding to the methyl group.
-
Pyrimidine ring: A singlet in the aromatic region for the proton at the 5-position of the pyrimidine ring.
-
Difluoromethyl group: A triplet in the upfield region (typically δ 6.0-7.0 ppm) due to coupling with the two fluorine atoms (¹JHF).
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
-
p-Tolyl group: Four signals for the aromatic carbons and one for the methyl carbon.
-
Pyrimidine ring: Signals for the three substituted carbons and one for the CH at the 5-position. The carbons attached to the electronegative chlorine and nitrogen atoms will be shifted downfield.
-
Difluoromethyl group: A triplet due to coupling with the two fluorine atoms (¹JCF).
¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the proton of the CHF₂ group (¹JFH).
Table 3: Predicted NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~8.0-7.2 | m | - | Aromatic-H (p-tolyl & pyrimidine) |
| ¹H | ~6.8 | t | ~50-60 (¹JHF) | CHF₂ |
| ¹H | ~2.4 | s | - | CH₃ (p-tolyl) |
| ¹³C | ~170-150 | m | - | Pyrimidine carbons |
| ¹³C | ~145-120 | m | - | Aromatic carbons (p-tolyl) |
| ¹³C | ~115 | t | ~230-240 (¹JCF) | CHF₂ |
| ¹³C | ~21 | s | - | CH₃ (p-tolyl) |
| ¹⁹F | To be determined | d | ~50-60 (¹JFH) | CHF₂ |
Conclusion
The comprehensive spectroscopic analysis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine provides an unambiguous structural confirmation and a valuable dataset for quality control and further research. The combination of MS, IR, and multi-nuclear NMR spectroscopy offers a complete picture of the molecule's constitution. The insights derived from this data are crucial for scientists engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds in drug discovery and materials science. The detailed protocols and interpretation guidelines presented in this technical guide are intended to serve as a valuable resource for researchers in the field, ensuring scientific integrity and fostering further innovation.
References
Due to the proprietary nature of the compound at the time of this writing, specific experimental data and peer-reviewed references for 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine are not publicly available. The information presented is based on established principles of spectroscopic interpretation and data for structurally related compounds.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
The Pyrimidine Scaffold in Medicinal Chemistry: Target Engagement, Synthetic Workflows, and Pharmacological Profiling
Executive Summary
Pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a foundational building block of life, forming the core of natural nucleobases such as cytosine, thymine, and uracil[1]. In the realm of medicinal chemistry, the pyrimidine nucleus is widely recognized as a "privileged scaffold." Its planar geometry and electron-rich nitrogen atoms enable highly specific hydrogen-bonding and
Mechanistic Rationale: Target Engagement and Scaffold Morphing
The pharmacological versatility of pyrimidine derivatives stems directly from their structural homology to natural nucleosides. By substituting the pyrimidine ring at the N1/N3, C2/C4, or C5/C6 positions, medicinal chemists can precisely tune the lipophilicity, bioavailability, and target binding affinity of the resulting molecules[1].
-
Antimetabolite Activity: Compounds like 5-fluorouracil and gemcitabine act as false substrates. Because they mimic endogenous pyrimidines, they successfully bind to enzymes like thymidylate synthase or incorporate directly into DNA/RNA, structurally halting cellular proliferation and inducing apoptosis[3].
-
Kinase Inhibition: The pyrimidine core is structurally ideal for occupying the adenine-binding pocket of protein kinases. Fused pyrimidine systems, such as quinazolines (e.g., gefitinib, erlotinib) and pyrido[2,3-d]pyrimidines, exhibit enhanced structural rigidity. This rigidity is not arbitrary; it thermodynamically locks the molecule into a bioactive conformation that deeply penetrates the narrow hydrophobic clefts of targets like EGFR, VEGFR, and the PI3K/mTOR pathway, competitively blocking ATP binding[2][4].
EGFR/PI3K/mTOR signaling pathway and targeted blockade by pyrimidine derivatives.
Quantitative Pharmacological Profiling
To contextualize the efficacy of these structural modifications, the following table summarizes the quantitative structure-activity relationship (SAR) data, primary targets, and clinical status of prominent pyrimidine derivatives.
Table 1: Pharmacological Profile of Key Pyrimidine Derivatives
| Compound / Class | Primary Target | Potency / IC50 | Mechanism of Action | Clinical Status |
| 5-Fluorouracil | Thymidylate Synthase | Low | Antimetabolite, disrupts DNA synthesis | FDA Approved[3] |
| Gefitinib (Quinazoline) | EGFR (Tyrosine Kinase) | < 50 nM | ATP-competitive kinase inhibitor | FDA Approved[2] |
| Sorafenib (Diarylurea core) | VEGFR-2/3, BRAF | ~ 20-30 nM | Multi-kinase inhibitor, anti-angiogenesis | FDA Approved[2] |
| Pyrido[2,3-d]pyrimidines | PI3K / mTOR | 10 - 100 nM | Dual kinase inhibition, induces apoptosis | Preclinical/Clinical[4] |
| Pyrimidine-triazole hybrids | Wee1 Kinase | Sub- | Disrupts sphingolipid signaling | Preclinical[2] |
Advanced Synthetic Methodologies and Self-Validating Protocols
The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to highly functionalized, regioselective cross-coupling and nucleophilic substitution methodologies[1][5].
Protocol 1: Regioselective Nucleophilic Substitution of 2-(Chloromethyl)pyrimidine
Causality & Rationale: 2-(Chloromethyl)pyrimidine hydrochloride is a highly versatile electrophile. The chloromethyl group is highly susceptible to
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the nucleophile (e.g., a substituted aniline, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Activation: Add anhydrous
(2.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.-
Self-Validation: The mixture should become a fine suspension; the 30-minute window ensures complete deprotonation of acidic nucleophiles (like phenols or thiols) before the electrophile is introduced.
-
-
Electrophile Addition: Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to avoid rapid exothermic spikes[6].
-
Reaction Execution: Elevate the temperature to 60–80°C and stir for 4–8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1).
-
Self-Validation: The complete disappearance of the UV-active starting material spot confirms reaction completion.
-
-
Quenching & Work-up: Cool the mixture to room temperature and pour it into ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (
mL). Wash the combined organic layers with saturated brine to remove residual DMF. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the 2-substituted pyrimidine derivative.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-step synthetic workflow for the SN2 derivatization of 2-(Chloromethyl)pyrimidine.
Protocol 2: Microwave-Assisted Multicomponent Biginelli Condensation
Causality & Rationale: The classical Biginelli reaction often requires prolonged reflux times and strong acid catalysts, leading to lower yields and side products. Modern medicinal chemistry employs microwave-assisted, solvent-free, or green-catalyst approaches. Using a Lewis acid catalyst activates the carbonyl carbon of the aldehyde, drastically lowering the activation energy for the initial nucleophilic attack by urea. Microwave irradiation ensures uniform volumetric heating, accelerating the subsequent dehydration and cyclization steps to yield the dihydropyrimidine core in minutes rather than hours[1].
Step-by-Step Methodology:
-
Reagent Mixing: In a microwave-safe reaction vial, combine an aromatic aldehyde (1.0 eq), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g.,
or nanoparticles, 10 mol%)[5]. -
Irradiation: Seal the vial and subject it to microwave irradiation (typically 300 W, 80°C) for 5–10 minutes.
-
Self-Validation: The reaction mixture will transition from a heterogeneous mixture to a homogeneous melt, followed by the rapid precipitation of the product as it forms.
-
-
Isolation: Cool the vial to room temperature. Pour crushed ice into the vial to fully precipitate the solid dihydropyrimidine.
-
Purification: Filter the precipitate under vacuum, wash with cold water and ethanol, and recrystallize from hot ethanol to yield the analytically pure pyrimidine derivative[1].
Conclusion & Future Perspectives
References
-
"A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential." IJSAT. URL: [Link]
-
"Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives: A Systematic Review" Orient J Chem. URL:[Link]
-
"Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review" Arabian Journal of Chemistry. URL:[Link]
-
"Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents" RSC Advances. URL:[Link]
-
"Synthesis, reactions, and applications of pyrimidine derivatives" Current Chemistry Letters, Growing Science. URL:[Link]
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- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety, handling, and storage of chlorinated pyrimidine derivatives.
An In-depth Technical Guide to the Safety, Handling, and Storage of Chlorinated Pyrimidine Derivatives
This guide provides comprehensive safety protocols and handling procedures for chlorinated pyrimidine derivatives, a class of compounds essential to pharmaceutical research and drug development. Synthesizing technical data with practical, field-proven insights, this document is intended for researchers, scientists, and professionals who handle these potent chemical intermediates. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance.
The Chemical Landscape: Understanding Chlorinated Pyrimidines
Chlorinated pyrimidines are heterocyclic aromatic compounds where a pyrimidine ring is substituted with one or more chlorine atoms. This chlorine substitution is a key feature in synthetic chemistry, often serving as a reactive site for nucleophilic substitution, allowing for the construction of more complex molecules.[1][2] Their derivatives are integral scaffolds in the development of a wide range of biologically active agents, including anticancer and antimicrobial drugs.[3][4] However, the very reactivity that makes them valuable also introduces specific hazards that must be rigorously managed.
Hazard Identification and Comprehensive Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with the materials in use. Chlorinated pyrimidines, as a class, present multiple risks that necessitate a formal risk assessment before any work begins.
2.1 Inherent Chemical Hazards
The primary hazards associated with chlorinated pyrimidine derivatives are often categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5] While specific hazards vary by the exact structure, common classifications include:
-
Acute Toxicity: Many derivatives are harmful if swallowed.[6][7]
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.[6][8][9]
-
Serious Eye Damage/Irritation: Can cause serious and potentially lasting eye irritation.[6][8][9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as a dust or vapor.[6][9][10]
-
Reactivity: While generally stable under recommended storage conditions, they can react violently with certain incompatible materials.[11][12] They may also decompose upon heating, releasing toxic gases such as phosgene, hydrogen chloride, and nitrogen oxides.[13]
Table 1: GHS Hazard Classification of Representative Chlorinated Pyrimidine Derivatives
| Compound | CAS Number | GHS Hazard Statements | Signal Word |
|---|---|---|---|
| 4-Amino-2,6-dichloropyrimidine | 10132-07-7 | H302, H315, H319, H335 | Warning |
| 2-Chloropyrimidine | 1722-12-9 | H315, H319 | Warning |
| 5-Chloro-2,4,6-trifluoropyrimidine | 697-83-6 | H315, H319, H335 | Warning |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 84905-80-6 | H301, H315, H319, H335 | Danger |
Data synthesized from supplier Safety Data Sheets (SDS).[6][7][8][9]
2.2 The Risk Assessment Workflow
A systematic risk assessment is not merely a formality but a critical, self-validating process to ensure all hazards are identified and controlled. The following workflow should be documented before beginning any new protocol involving these compounds.
Caption: PPE selection decision tree for handling chlorinated pyrimidines.
Safe Handling and Operational Protocols
Adherence to a strict, step-by-step operational workflow is critical to minimize exposure and ensure a safe working environment. [14] 4.1 Preparation and Weighing
-
Designate Area: Cordon off the work area within the chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, spill kits, and waste containers are inside the hood before starting.
-
Tare Container: Use dedicated glassware. Tare a sealed container on the balance.
-
Weighing: Conduct all weighing of solids within the fume hood. [10]Dispense the chemical slowly and carefully to avoid creating dust. Keep the container opening away from your breathing zone.
-
Seal and Clean: Immediately seal the stock bottle and the weighed portion. Wipe down the spatula and any surfaces with a damp cloth, disposing of the cloth in the designated solid waste container.
4.2 Solution Preparation and Reactions
-
Solvent Addition: Always add the solid chlorinated pyrimidine to the solvent slowly; never the other way around, to prevent splashing. [14]2. Temperature Control: If heating is required, use a controlled heating mantle with a thermocouple. Avoid open flames. [11]3. Closed Systems: For reactions, use a closed or semi-closed apparatus to prevent the release of vapors.
4.3 Post-Handling Decontamination
-
Equipment Cleaning: Thoroughly clean all glassware and equipment after use.
-
Work Area Decontamination: Wipe down the interior surfaces of the fume hood with an appropriate solvent, followed by soap and water. [15]3. PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water. [6]
Storage and Incompatibility
Proper storage is paramount to maintaining chemical stability and preventing hazardous reactions. [16]
-
Containers: Store in tightly closed, properly labeled containers. [6][11]* Location: Keep in a dry, cool, and well-ventilated place designated for hazardous chemicals. [6][16]Store away from direct sunlight and heat sources. [11]* Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can maintain product quality. [6]* Segregation: Crucially, chlorinated pyrimidines must be stored separately from incompatible materials. [12]Chlorinated solvents can react violently with alkali metals and strong bases. [12] Table 3: Chemical Incompatibility
Incompatible Material Class Hazard Rationale for Segregation Strong Oxidizing Agents (e.g., perchlorates, nitrates) Fire and Explosion Can react exothermically, increasing fire risk. [6][15] Strong Acids Violent Reaction, Gas Release Can catalyze decomposition or other hazardous reactions. [6] Strong Bases (e.g., sodium hydroxide) Violent Reaction Can promote vigorous nucleophilic substitution or elimination reactions. [1] | Alkali Metals (e.g., sodium, potassium) | Explosion | Chlorinated compounds can react explosively with alkali metals. [12]|
Emergency Procedures: Spill, Exposure, and Fire
Immediate and correct action is vital in the event of an emergency.
6.1 Spill Management
The response to a spill depends on its scale and location.
Caption: General workflow for responding to a chemical spill.
For large spills, evacuate the laboratory immediately and contact your institution's emergency response team. [15][17] 6.2 Personnel Exposure
In the event of exposure, time is critical. [18]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8][16]Seek medical attention. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [8][16]Remove contact lenses if present and easy to do. [11]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. [11][16]If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [17]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [16]Never give anything by mouth to an unconscious person. [11]Seek immediate medical attention.
6.3 Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [11][16]Do not use a heavy water stream, as it may spread the material. [11]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products. [11][16]
Waste Disposal
All waste containing chlorinated pyrimidine derivatives, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste. [19][15]* Segregation: Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers. [12][14]* Disposal: Dispose of all waste through your institution's licensed hazardous waste disposal program. Do not pour down the drain or mix with general refuse. [14][16]
Conclusion
Chlorinated pyrimidine derivatives are powerful tools in chemical and pharmaceutical research. Their safe and effective use hinges upon a comprehensive understanding of their hazards, a rigorous adherence to established safety protocols, and a proactive safety culture. By integrating the principles of risk assessment, engineering controls, proper PPE use, and emergency preparedness into all workflows, researchers can mitigate risks and ensure a safe laboratory environment.
References
- Pyrimidine - Safety D
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]
-
PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS. Loba Chemie. [Link]
-
Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI. [Link]
-
Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. [Link]
-
Decontamination, cleaning and disinfection. Infection Prevention Control. [Link]
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information (NCBI). [Link]
-
ChemInform Abstract: Reactions of Chlorinated Pyrimidine Derivatives with Carbanions Bearing Nucleophugal Groups at the Carbanionic Center. ResearchGate. [Link]
-
Pyridine: incident management. GOV.UK. [Link]
-
Screening-Level Hazard Characterization Chlorinated Pyridines Category. U.S. Environmental Protection Agency (EPA). [Link]
-
Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]
-
Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. [Link]
-
The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics. IWA Publishing. [Link]
-
Pyrimidines. II. Chlorinated Pyrimidines Derived from Orotic Acid. ACS Publications. [Link]
-
Substance Information - 5-chloro-2,4,6-trifluoropyrimidine. ECHA - European Union. [Link]
-
STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. ECSA. [Link]
-
Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of Nottingham. [Link]
-
First Aid for Pool Chemical Exposure: A Narrative Review. National Center for Biotechnology Information (NCBI). [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]
-
Interactions of hypochlorous acid with pyrimidine nucleotides, and secondary reactions of chlorinated pyrimidines with GSH, NADH, and other substrates. PubMed. [Link]
-
Webinar | Chlorine Personal Protective Equipment (PPE). The Chlorine Institute. [Link]
-
Chlorine - Incident management. GOV.UK. [Link]
-
Safe Work Practices for Chlorine. WorkSafeBC. [Link]
-
Chemical Processes of Decontamination in the Treatment of Hazardous Substances. Polish Journal of Environmental Studies. [Link]
-
GHS Classification Search Tool. ChemRadar. [Link]
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Commercial suppliers and pricing for 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
An In-depth Technical Guide to 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine for Advanced Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. A thorough investigation reveals a lack of readily available commercial suppliers for this specific molecule, suggesting its status as a novel or custom-synthesis compound. Consequently, this guide pivots from a simple supplier summary to a more in-depth exploration for the research professional, focusing on a proposed synthetic pathway, essential characterization methodologies, and the scientific rationale for its potential applications in targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who may require this or structurally similar compounds for their research endeavors.
Introduction and Market Landscape
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, forming the core structure of numerous FDA-approved drugs.[1][2] Their wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties, makes them a focal point of intensive research.[1][3] The specific compound, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, incorporates several key structural motifs: a reactive chloro-substituent, an electron-withdrawing difluoromethyl group, and a p-tolyl moiety, which can influence pharmacokinetic properties.
An extensive search for commercial listings of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (CAS No. 1995273-03-3) indicates that it is not a stock item from major chemical suppliers. While structurally related compounds are available, this particular substitution pattern appears to necessitate custom synthesis. This guide, therefore, serves as a practical manual for the synthesis, purification, and analysis of this compound, empowering research teams to produce it on demand.
Proposed Synthetic Route
The synthesis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine can be logically approached through a multi-step process, leveraging established pyrimidine ring formation reactions. A plausible and efficient pathway involves the condensation of a β-diketone equivalent with a nitrogen source, followed by chlorination.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into simpler, more readily available starting materials. The key disconnection is at the pyrimidine ring itself.
Caption: Retrosynthetic analysis of the target pyrimidine.
Step-by-Step Synthesis Protocol
This protocol is a prophetic, experience-based workflow derived from common synthetic methodologies for similar heterocyclic compounds.[4][5]
Step 1: Synthesis of 4,4-Difluoro-1-(p-tolyl)butane-1,3-dione
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Addition of Reagents: To this solution, add 4'-methylacetophenone (1.0 equivalent) dropwise at 0°C. Allow the mixture to stir for 30 minutes.
-
Condensation: Add ethyl difluoroacetate (1.05 equivalents) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel.
Step 2: Synthesis of 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4,4-difluoro-1-(p-tolyl)butane-1,3-dione (1.0 equivalent) and urea (1.2 equivalents) in ethanol.
-
Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for 8-12 hours.
-
Precipitation and Isolation: Upon cooling to room temperature, a precipitate should form. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrimidin-2-ol intermediate.
Step 3: Chlorination to Yield 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
-
Reaction Setup: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol (1.0 equivalent) at 0°C.
-
Reaction Progression: Heat the mixture to reflux for 4-6 hours. The reaction should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by flash chromatography.
Commercial Availability of Precursors
| Precursor Compound | Typical Suppliers | Purity | Notes |
| 4'-Methylacetophenone | Sigma-Aldrich, TCI, Alfa Aesar | >98% | Common starting material. |
| Ethyl difluoroacetate | Fluorochem, TCI, Oakwood Chemical | >97% | Key reagent for difluoromethyl group introduction.[6] |
| Urea | Most major chemical suppliers | >99% | Inexpensive and common reagent. |
| Phosphorus oxychloride | Sigma-Aldrich, Acros Organics | >99% | Standard chlorinating agent.[7] |
Analytical Quality Control
To ensure the identity and purity of the synthesized 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is recommended for purity assessment.[8][9]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar to non-polar compounds.[9] |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid | A standard mobile phase for LC-MS compatibility and good peak shape. |
| Elution Mode | Gradient elution (e.g., 10-90% A over 20 min) | To ensure separation of starting materials, intermediates, and final product. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Pyrimidine rings typically have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Workflow for Analytical QC
Caption: Workflow for the synthesis and quality control of the target compound.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight (MW: 266.68 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for unambiguous structure elucidation. The difluoromethyl group will present a characteristic triplet in the ¹H NMR and a triplet in the ¹⁹F NMR.
Potential Applications in Drug Discovery
The structural features of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine suggest its potential as a valuable building block or lead compound in drug discovery, particularly in oncology.
-
Kinase Inhibition: Many pyrimidine-based drugs function as kinase inhibitors by targeting the ATP-binding site of enzymes like EGFR, VEGFR, and CDKs.[2] The 2-chloro position serves as a key handle for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the facile introduction of various amine-containing fragments to build a library of potential inhibitors.[3]
-
Scaffold for Library Synthesis: The reactivity of the chlorine atom allows this compound to be a versatile intermediate for creating diverse chemical libraries aimed at screening against various biological targets.[7]
-
Metabolic Stability: The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and membrane permeability.
Conceptual Signaling Pathway Inhibition
The diagram below illustrates a conceptual mechanism where a derivative of the title compound could inhibit a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis and Characterization of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
Introduction & Mechanistic Rationale
Substituted N-heterocycles, particularly pyrimidines, are highly privileged scaffolds in modern drug discovery and agrochemical development[1]. The incorporation of a difluoromethyl (–CF₂H) group into the pyrimidine core introduces a lipophilic hydrogen bond donor. This specific moiety is increasingly utilized to modulate target residence time, improve metabolic stability, and enhance membrane permeability without the excessive lipophilicity often associated with fully fluorinated (–CF₃) analogues.
The synthesis of 2-chloro-4,6-disubstituted pyrimidines can theoretically be approached via the direct addition of heteroaryllithium reagents to chloropyrimidines[2]. However, for highly specific fluorinated derivatives, de novo ring construction offers superior regiocontrol and scalability[3]. The retrosynthetic disconnection for 2-chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine relies on a robust, self-validating three-step sequence:
-
Claisen Condensation: Assembly of the fluorinated 1,3-dicarbonyl building block[4].
-
Cyclocondensation: Ring closure with urea to form the pyrimidin-2-ol core.
-
Deoxychlorination: Activation and substitution of the hydroxyl group to yield the reactive 2-chloro intermediate[5].
This protocol details the optimized conditions for this sequence, emphasizing the causality behind reagent selection and providing in-process controls (IPCs) to ensure a self-validating workflow.
Synthetic Workflow
Synthetic workflow for 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine.
Experimental Protocols
Step 1: Synthesis of 4,4-Difluoro-1-(p-tolyl)butane-1,3-dione
Causality & Design: Sodium methoxide (NaOMe) is selected over stronger bases (e.g., LDA or NaH) to prevent the competitive deprotonation of the highly acidic α-protons of ethyl difluoroacetate, which would lead to undesired self-condensation. THF is used as the solvent to maintain the solubility of the sodium enolate intermediate.
Procedure:
-
Charge a flame-dried 500 mL round-bottom flask with anhydrous THF (200 mL) and NaOMe (1.5 equiv, 81 mmol) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add a solution of 4-methylacetophenone (1.0 equiv, 54 mmol) in THF (20 mL) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.
-
Add ethyl difluoroacetate (1.2 equiv, 64.8 mmol) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 12 hours.
-
Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of 4-methylacetophenone (UV active) indicates reaction completion.
-
Quench the reaction by slowly adding 1M HCl until the pH reaches ~3. Extract the aqueous layer with EtOAc (3 × 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the 1,3-dicarbonyl product.
Step 2: Synthesis of 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol
Causality & Design: Urea is a relatively weak nucleophile. To drive the cyclodehydration forward, acidic conditions (HCl in ethanol) are utilized. The acid protonates the highly enolized 1,3-dicarbonyl intermediate, enhancing the electrophilicity of the carbonyl carbons and facilitating the initial nucleophilic attack by the urea nitrogen[3].
Procedure:
-
Suspend 4,4-difluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv, 40 mmol) and urea (1.5 equiv, 60 mmol) in absolute ethanol (150 mL).
-
Add concentrated HCl (0.5 mL) dropwise to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the reaction to 78 °C (reflux) for 8 hours.
-
Self-Validation (IPC): Analyze a 50 µL aliquot via LC-MS. The reaction is complete when the [M+H]⁺ peak corresponding to the pyrimidin-2-ol is dominant, and the starting dicarbonyl mass is absent.
-
Cool the mixture to RT. The product typically precipitates from the ethanolic solution.
-
Filter the precipitate, wash with cold ethanol (2 × 20 mL) and water (50 mL) to remove unreacted urea and acid. Dry under vacuum at 50 °C overnight.
Step 3: Deoxychlorination to 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
Causality & Design: Phosphorus oxychloride (POCl₃) is the standard reagent for converting pyrimidinols to chloropyrimidines[5]. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly O-formylates the pyrimidinol tautomer, converting the hydroxyl group into an excellent leaving group, which is subsequently displaced by chloride ions.
Procedure:
-
In a well-ventilated fume hood, suspend 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol (1.0 equiv, 25 mmol) in POCl₃ (10 equiv, 250 mmol).
-
Add catalytic DMF (0.1 equiv, 2.5 mmol) dropwise. Caution: The reaction may evolve HCl gas.
-
Heat the mixture to 90 °C for 4 hours. The suspension will gradually become a homogeneous, dark solution.
-
Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL of methanol and analyze by HPLC. The formation of the direct chloro-product confirms reaction progress.
-
Cool the reaction to RT and carefully concentrate under reduced pressure to remove excess POCl₃.
-
Slowly pour the thick residue over crushed ice (200 g) while stirring vigorously to hydrolyze remaining phosphorus species. Neutralize the aqueous mixture to pH 7 using saturated aqueous NaHCO₃.
-
Extract with dichloromethane (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the final 2-chloro pyrimidine.
Quantitative Data & Yield Summary
The following table summarizes the expected quantitative outcomes, providing a benchmark for researchers replicating this protocol.
| Step | Target Intermediate / Product | Reagents & Catalysts | Time | Temp | Expected Yield | Target Purity (HPLC) |
| 1 | 4,4-Difluoro-1-(p-tolyl)butane-1,3-dione | p-Methylacetophenone, Ethyl difluoroacetate, NaOMe | 12 h | 0 °C → RT | 75–82% | >95% |
| 2 | 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol | 1,3-Dicarbonyl, Urea, HCl | 8 h | Reflux | 65–70% | >98% |
| 3 | 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine | Pyrimidin-2-ol, POCl₃, cat. DMF | 4 h | 90 °C | 80–85% | >99% |
References
-
Fluorous synthesis of disubstituted pyrimidines - PMC - NIH. nih.gov. 1[1]
-
CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. google.com. 3[3]
-
2-Chloro-4-(chloromethyl)pyrimidine synthesis - ChemicalBook. chemicalbook.com. 5[5]
-
ChemInform Abstract: Synthesis of 2‐Chloro‐4,6‐di(heteroaryl)pyrimidines. sci-hub.box. 2[2]
-
1-cyclopropyl-4,4-difluoro-butane-1,3-dione 758709-39-6 - Guidechem. guidechem.com. 4[4]
Sources
- 1. Fluorous synthesis of disubstituted pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. ChemInform Abstract: Synthesis of 2‐Chloro‐4,6‐di(heteroaryl)pyrimidines. / ChemInform, 1991 [sci-hub.box]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Nucleophilic substitution reactions of 2-chloropyrimidine compounds.
An Application Guide to Nucleophilic Substitution Reactions of 2-Chloropyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanistic principles, practical applications, and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyrimidine. As a foundational scaffold in medicinal chemistry, the functionalization of the pyrimidine ring is a critical step in the synthesis of numerous therapeutic agents.[1][2] This document is designed to equip researchers with the necessary knowledge to effectively design, execute, and troubleshoot these essential transformations.
Mechanistic Overview: The SNAr Pathway
The reactivity of 2-chloropyrimidine is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electron-rich benzene rings that typically undergo electrophilic substitution, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms, particularly C2, C4, and C6, susceptible to attack by nucleophiles. The carbon at the 2-position is especially activated as it is flanked by two ring nitrogens.[3][4]
The SNAr reaction is generally a two-step addition-elimination process:
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step of the reaction.[7]
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride leaving group, resulting in the substituted pyrimidine product.
The stability of the Meisenheimer complex is key to the facility of the reaction. The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which lowers the activation energy of the initial nucleophilic attack.[6][8]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Scope of the Reaction: Versatility of Nucleophiles
A wide array of nucleophiles can be employed to displace the 2-chloro substituent, making this a highly versatile method for generating diverse pyrimidine libraries. The choice of nucleophile, solvent, base, and temperature are critical parameters that must be optimized for each specific transformation.
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent(s) | Temperature |
| N-Nucleophiles | Primary/Secondary Amines | Et₃N, DIPEA, K₂CO₃ | EtOH, DMF, Dioxane | 80-120 °C |
| Anilines | Acid (HCl) or Base (Et₃N) | Water, EtOH, NMP | 100-150 °C | |
| Azides | Sodium Azide (NaN₃) | DMF, DMSO | Room Temp - 60 °C | |
| O-Nucleophiles | Alcohols (Alkoxides) | NaH, NaOMe, K₂CO₃ | THF, Dioxane, Parent Alcohol | Room Temp - 100 °C |
| Phenols (Phenoxides) | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO, Acetonitrile | 80-140 °C | |
| S-Nucleophiles | Thiols (Thiolates) | K₂CO₃, NaH, Et₃N | DMF, EtOH, THF | Room Temp - 80 °C |
Note: Yields are highly dependent on the specific substrates and conditions used. The conditions listed are general starting points for optimization.
Application Notes & Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions on 2-chloropyrimidine.
General Experimental Workflow
The successful execution of these reactions typically follows a standard sequence of operations, from setup to purification. Understanding this workflow is crucial for reproducibility and scalability.
Caption: Standard experimental workflow for SNAr reactions.
Protocol 1: Synthesis of a 2-Aminopyrimidine Derivative
This protocol details the reaction of 2-chloropyrimidine with a primary amine, a cornerstone reaction for the synthesis of many biologically active molecules, including kinase inhibitors.[9][10] The use of a non-nucleophilic base like triethylamine (Et₃N) is crucial to scavenge the HCl generated during the reaction.
-
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Ethanol (or N,N-Dimethylformamide, DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (e.g., 1.0 mmol, 114.5 mg).
-
Dissolve the starting material in ethanol (5 mL).
-
Add triethylamine (1.5 mmol, 0.21 mL) to the solution, followed by benzylamine (1.1 mmol, 0.12 mL).
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-12 hours.
-
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloropyrimidine is consumed.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove the triethylamine hydrochloride salt and any excess acid.
-
Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(benzylamino)pyrimidine.
-
Protocol 2: Synthesis of a 2-Alkoxypyrimidine (Williamson Ether Synthesis Analogue)
This procedure describes the substitution with an alcohol, which requires a strong base to first deprotonate the alcohol to form the more potent alkoxide nucleophile. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose.
-
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Propan-1-ol (serves as both reagent and solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Safety First: NaH is highly reactive with water and air. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flask under an inert atmosphere, add anhydrous THF (5 mL) and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 48 mg of 60% dispersion) portion-wise to the cold THF.
-
Add propan-1-ol (1.5 mmol, 0.11 mL) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Hydrogen gas will evolve. Causality Check: Allowing the alcohol to react with the base before adding the electrophile ensures the formation of the highly nucleophilic alkoxide.
-
Add a solution of 2-chloropyrimidine (1.0 mmol, 114.5 mg) in anhydrous THF (2 mL) dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 2-propoxypyrimidine.
-
Troubleshooting & Optimization
Even with established protocols, challenges can arise. This section provides guidance on diagnosing and resolving common issues.
Caption: A troubleshooting flowchart for optimizing SNAr reactions.
Common Pitfalls & Solutions:
-
Low Reactivity:
-
Cause: The nucleophile may be too weak, or there might be significant steric hindrance.[5]
-
Solution: Increase the reaction temperature. Microwave irradiation is an effective method for accelerating these reactions.[5] For weak nucleophiles like alcohols or thiols, pre-formation of the corresponding alkoxide or thiolate with a strong base (e.g., NaH) is often necessary.
-
-
Side Product Formation (Hydrolysis):
-
Cause: If water is present in the reaction mixture (e.g., in the solvent or as a byproduct), it can act as a nucleophile, leading to the formation of 2-hydroxypyrimidine. This is more common at high temperatures.
-
Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. If water is used as a solvent, it may be necessary to lower the reaction temperature or use a co-solvent to minimize hydrolysis.[5]
-
-
Poor Solubility:
-
Cause: The starting materials or intermediates may not be fully soluble in the chosen solvent.
-
Solution: Switch to a solvent with better solubilizing properties, such as DMF, DMSO, or NMP. Gentle heating can also improve solubility.
-
Applications in Drug Discovery
The 2-substituted pyrimidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. The synthetic accessibility via SNAr reactions is a primary reason for its prevalence.
-
Oncology: The 2-aminopyrimidine core is central to the structure of several revolutionary kinase inhibitors, including Imatinib (Gleevec), a treatment for chronic myeloid leukemia, and Palbociclib (Ibrance), a CDK4/6 inhibitor for breast cancer.[9][10]
-
Antivirals: Derivatives of 2-chloropyrimidine are used in the synthesis of compounds with potent antiviral activity.[11]
-
CNS Disorders: The anxiolytic drug Buspirone contains a pyrimidine moiety, highlighting the versatility of this scaffold beyond oncology.[12]
The ability to rapidly and efficiently diversify the 2-position of the pyrimidine ring allows medicinal chemists to fine-tune the pharmacological properties of lead compounds, optimizing for potency, selectivity, and pharmacokinetic profiles.
References
-
Ali, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
Ali, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
-
Ali, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
-
Krassowska-Swiebocka, B., et al. (2005). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
-
ur Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6829-6853. [Link]
-
PubChem. 2-Chloropyrimidine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]
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- 3. zenodo.org [zenodo.org]
- 4. Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles [zenodo.org]
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- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
Application of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine in kinase inhibitor studies.
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition
The pyrimidine nucleus is a foundational structural motif in medicinal chemistry, recognized for its prevalence in the building blocks of DNA and RNA.[1][2] This inherent biological relevance has rendered it a "privileged scaffold" for the design of therapeutic agents, particularly in oncology.[1][3] A significant portion of FDA-approved small molecule kinase inhibitors are built upon the pyrimidine framework, highlighting its importance in targeting the ATP-binding site of kinases.[4] Kinase deregulation is a well-established driver of cancer cell proliferation and survival, making kinase inhibitors a critical class of anticancer drugs.[3] Pyrimidine derivatives have demonstrated potent inhibitory activity against a wide array of protein kinases, including but not limited to Aurora kinases, Polo-like kinases (PLKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5][6]
This application note explores the potential of a novel pyrimidine derivative, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine , as a scaffold for the development of new kinase inhibitors. While direct studies on this specific molecule are not yet prevalent in public literature, its structural features—a chlorinated pyrimidine core with difluoromethyl and p-tolyl substitutions—suggest a strong potential for potent and selective kinase inhibition. The chloro group at the 2-position offers a reactive site for further chemical modification to enhance potency and selectivity. The difluoromethyl group at the 4-position can modulate the electronic properties and metabolic stability of the compound. The p-tolyl group at the 6-position can be crucial for interactions within the hydrophobic regions of the kinase ATP-binding pocket.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this and similar novel pyrimidine-based compounds in kinase inhibitor studies. We will detail the necessary protocols, from initial biochemical assays to cell-based functional screens, and provide insights into the rationale behind these experimental choices.
Experimental Design & Rationale
The successful evaluation of a potential kinase inhibitor requires a multi-faceted approach. The following workflow outlines a logical progression from broad, initial screening to more focused, in-depth characterization.
Caption: A logical workflow for the characterization of novel kinase inhibitors.
Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine against a purified kinase. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, where the light output is inversely correlated with kinase activity.[7]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. For a typical 10-point IC50 curve, a 3-fold dilution series starting from 1 mM is recommended.
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction buffer containing the kinase and its specific substrate at optimized concentrations.
-
In a white, opaque 96-well plate, add 5 µL of the kinase reaction buffer to each well.
-
Add 1 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution at the desired concentration (typically at or near the Km for the specific kinase).
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine | Aurora Kinase A | 15.2 |
| 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine | VEGFR2 | 89.7 |
| Staurosporine (Control) | Aurora Kinase A | 5.8 |
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of the test compound on the proliferation of a cancer cell line known to be dependent on the target kinase. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium
-
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (test compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
-
Multichannel pipettes
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[8]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and positive control in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Protocol 3: Western Blot for Target Phosphorylation
This protocol assesses the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context. A reduction in the phosphorylated form of the substrate indicates target engagement and inhibition.
Materials:
-
Cancer cell line of interest
-
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Signaling Pathway Context
To illustrate the relevance of targeting a specific kinase, consider the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and is a critical regulator of cell growth and survival.[9]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors.[10] 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine represents a promising, yet underexplored, chemical entity. The protocols and workflow detailed in this application note provide a robust framework for its initial characterization. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth pharmacokinetic and in vivo efficacy studies for promising lead compounds.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]
-
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1997). ACS Publications. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science Publisher. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. (2022). PubMed. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1997). PubMed. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers. [Link]
-
How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. (2023). FAQ. [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. [Link]
-
Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). MDPI. [Link]
-
Patents & Products. (n.d.). Garg Lab - UCLA. [Link]
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). IJPRS. [Link]
-
Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl-Pyrimidine Moiety. (2019). ResearchGate. [Link]
-
Synthesis and biological activity of some pyrimidine derivatives. (2025). ResearchGate. [Link]
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. (2003). PubMed. [Link]
- Preparation method of 2-chloro-4-fluorotoluene. (n.d.).
-
Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. (2022). MDPI. [Link]
-
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]
-
Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office. [Link]
-
Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022). Patsnap. [Link]
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- 2. juniperpublishers.com [juniperpublishers.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine in Biological Samples
Introduction
The compound 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine is a novel heterocyclic molecule with potential pharmacological significance. As with any compound under investigation for therapeutic use, the development of robust and reliable analytical methods for its quantification in biological matrices is a cornerstone of preclinical and clinical development.[1][2] These methods are essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine in common biological samples such as plasma and urine.
The protocols outlined herein are based on established principles of bioanalytical method development and validation, drawing from extensive experience with small molecule quantification.[3][4] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). For each technique, we will detail sample preparation protocols, chromatographic conditions, and key validation parameters as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][6][7]
Physicochemical Properties of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective analytical method. While specific experimental data for this compound may not be publicly available, we can infer its likely properties based on its structure:
-
Structure: The molecule contains a pyrimidine core, a halogen (chloro) group, a difluoromethyl group, and a tolyl group.
-
Polarity: The presence of the pyrimidine ring and the electronegative chlorine and fluorine atoms suggests a degree of polarity. However, the tolyl group is nonpolar. The overall polarity will influence its solubility and retention characteristics in chromatography.
-
UV Absorbance: The aromatic pyrimidine and tolyl rings are strong chromophores, making the molecule well-suited for UV detection.[8] The maximum absorbance wavelength (λmax) would need to be determined experimentally but is likely to be in the range of 250-280 nm.
-
Ionization: The nitrogen atoms in the pyrimidine ring can be protonated, making the molecule suitable for analysis by positive ion mode mass spectrometry.
PART 1: Sample Preparation Methodologies
The complexity of biological matrices necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest.[9][10][11][12] The choice of method depends on the matrix, the analyte's properties, and the desired level of cleanliness. We present two widely used and effective techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method 1: Liquid-Liquid Extraction (LLE) from Human Plasma
LLE is a classic and cost-effective technique that separates compounds based on their differential solubility in two immiscible liquids.[13][14][15] For a moderately polar compound like 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, a water-immiscible organic solvent will be used to extract it from the aqueous plasma matrix.
Protocol: LLE for Plasma Samples
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (a structurally similar compound not present in the sample) to each plasma sample, calibration standard, and quality control (QC) sample.
-
pH Adjustment (Optional but Recommended): To ensure the analyte is in a neutral, non-ionized state for optimal extraction into the organic phase, add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Addition of Extraction Solvent: Add 800 µL of ethyl acetate (or another suitable water-immiscible solvent like methyl tert-butyl ether). Ethyl acetate is a good choice for compounds of intermediate polarity.
-
Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully aspirate the upper organic layer (approximately 750 µL) and transfer it to a clean 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the chromatographic analysis.
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an HPLC vial for analysis.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for Liquid-Liquid Extraction of Plasma Samples.
Method 2: Solid-Phase Extraction (SPE) from Human Urine
SPE is a more selective sample preparation technique that utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent.[16][17][18] This often results in a cleaner extract compared to LLE.[16] For our target analyte, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge could be effective.
Protocol: SPE for Urine Samples
-
Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter. Dilute 100 µL of the supernatant with 400 µL of 2% phosphoric acid in water. The acidic condition ensures the analyte is retained on a reversed-phase sorbent.
-
Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution to the diluted urine sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an HPLC vial for analysis.
Diagram: Solid-Phase Extraction Workflow
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. heteroletters.org [heteroletters.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 8. youtube.com [youtube.com]
- 9. tecan.com [tecan.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 12. gcms.cz [gcms.cz]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 16. organomation.com [organomation.com]
- 17. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Chlorinated and Fluorinated Pyrimidine Compounds
Welcome to the technical support center for the purification of halogenated pyrimidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these critical building blocks. The unique electronic properties conferred by chlorine and fluorine atoms, while beneficial for modulating biological activity, introduce specific and often frustrating purification hurdles.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification strategies. We will explore common issues from chromatography and crystallization to product stability, providing field-proven solutions and detailed experimental workflows.
Part 1: Fundamental Purification Challenges
The introduction of chlorine or fluorine to a pyrimidine ring fundamentally alters its physicochemical properties, leading to predictable purification challenges. Understanding these root causes is the first step toward effective troubleshooting.
-
Altered Polarity: Halogenation significantly impacts a molecule's polarity.
-
Fluorine: Due to its high electronegativity, fluorine can drastically lower the pKa of nearby protons and engage in unique hydrogen bonding, often increasing the polarity of the molecule. This can lead to poor retention on reverse-phase columns or strong, sometimes irreversible, binding to normal-phase silica.
-
Chlorine: While also electronegative, chlorine is larger and more polarizable. Chlorinated pyrimidines may exhibit moderate polarity, but their interactions with purification media can be complex. Positional isomers of chlorinated pyrimidines often have very similar polarities, making them notoriously difficult to separate by standard chromatography.[1]
-
-
Chemical Stability and Reactivity: The pyrimidine ring's electron-deficient nature is exacerbated by electron-withdrawing halogens, making it susceptible to nucleophilic attack or degradation.
-
Hydrolytic Instability: Chloro-substituted pyrimidines, particularly at the 2- and 4-positions, are activated towards nucleophilic substitution. During aqueous work-ups or on wet silica gel, they can hydrolyze back to the corresponding hydroxypyrimidine (pyrimidinone), introducing a significant impurity that can be difficult to remove.[2]
-
Degradation on Silica Gel: Standard silica gel is inherently acidic (pH ~4.5-5.5). This acidic surface can catalyze the degradation of sensitive halogenated pyrimidines, leading to streaking on TLC plates, low recovery from columns, and the generation of new impurities.[1] The strong C-F bond generally makes fluorinated pyrimidines more resistant to this than their chlorinated counterparts.[3]
-
-
Solubility Issues: Halogenation can lead to poor solubility in common laboratory solvents. Fluorinated compounds, in particular, can exhibit reduced solubility in both hydrocarbon and aqueous solvents, complicating the selection of systems for chromatography and crystallization.
Part 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, categorized by purification technique.
A. Column Chromatography
Question 1: My chlorinated/fluorinated pyrimidine is streaking badly on the TLC plate and I'm getting low recovery from my silica gel column. What's happening?
Answer: This is a classic sign of on-column degradation or strong, non-ideal interactions with the stationary phase. The acidic nature of silica gel is a likely culprit.[1]
-
Causality: The lone pairs on the pyrimidine nitrogens can interact strongly with acidic silanol groups on the silica surface. This interaction can be strong enough to hold the compound, causing tailing (streaking). For activated compounds like 2-chloropyrimidines, this prolonged contact with the acidic surface can catalyze hydrolysis or other degradation pathways.[2][4]
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia in methanol. This neutralizes the acidic sites.
-
Use a Different Stationary Phase: Switch to a less acidic medium. Neutral alumina is an excellent alternative for basic compounds.[5]
-
Reverse-Phase Chromatography: For moderately polar to nonpolar compounds, C18 reverse-phase chromatography is often a better choice as it operates on hydrophobic interactions and avoids the issue of silica acidity.[1]
-
Question 2: I can't separate two positional isomers of a dichloropyrimidine. They have the same Rf value in every solvent system I've tried.
Answer: This is a common and difficult challenge, as positional isomers often have nearly identical polarities.
-
Causality: The subtle differences in dipole moment between isomers may not be sufficient to allow for separation on standard media like silica gel where polarity is the primary driver of retention.
-
Solutions:
-
Optimize Normal-Phase System: Sometimes, switching from a common ethyl acetate/hexane system to one with a different solvent selectivity, like dichloromethane/methanol or using ethers (like MTBE or Diethyl Ether), can resolve closely eluting spots.
-
Leverage Aromatic Interactions (Reverse-Phase): If your isomers have different exposures of the pyrimidine ring, a reverse-phase system using an acetonitrile/water mobile phase might separate them. Acetonitrile can engage in π-π interactions differently with the isomers compared to the C18 stationary phase.
-
Attempt Crystallization: Often, the most effective way to separate isomers is through fractional crystallization, where subtle differences in crystal packing energies can be exploited. See the Crystallization section for more details.
-
B. Crystallization & Precipitation
Question 1: My fluorinated pyrimidine "oils out" of solution instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase (a supersaturated melt) before it has time to organize into a crystal lattice.
-
Causality: This is common with highly pure compounds or when the solution is cooled too quickly. Impurities often provide nucleation sites for crystallization. The unique intermolecular forces of fluorinated compounds can also play a role.
-
Solutions:
-
Slow Down Cooling: After dissolving your compound in hot solvent, allow it to cool to room temperature slowly on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Do not place the hot flask directly into an ice bath.[6]
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration before attempting to cool again.[6]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation points for crystal growth.
-
Seed the Solution: If you have a tiny amount of solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: Try a different solvent or a two-solvent system (one solvent in which the compound is soluble, and another "anti-solvent" in which it is insoluble).
-
C. Aqueous Work-up & Extraction
Question 1: After a Suzuki coupling to add a group to my chloropyrimidine, I can't get rid of the residual palladium or copper catalyst. It's contaminating my final product.
Answer: Metal catalyst removal is a critical step. These metals can bind to the nitrogen atoms of the pyrimidine ring, making them difficult to remove by simple filtration or washes.
-
Causality: Pyrimidines are excellent ligands for transition metals. The catalyst isn't just physically mixed; it's often coordinated to your product.
-
Solutions:
-
Chelating Washes: The most effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent. A 0.5 M solution of EDTA (ethylenediaminetetraacetic acid) with the pH adjusted to ~8 is highly effective for sequestering copper.[5]
-
Acidic Washes: A wash with a mild acid like 1 M HCl or aqueous ammonium chloride can protonate the pyrimidine nitrogens, breaking the coordination with the metal and pulling the metal salts into the aqueous layer. Caution: Ensure your target molecule is stable to acidic conditions.[5]
-
Filtration through a Scavenging Plug: Pass a solution of your crude product through a short plug of silica gel or a specialized metal scavenger resin. The polar scavenger will bind the metal residues, allowing your less polar product to pass through.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography method for halogenated pyrimidines? A: There is no single "best" method, as the choice depends entirely on the polarity of your specific compound.[1] A general strategy is:
-
For very polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best choice.[1][7]
-
For moderately polar compounds: Normal-phase chromatography on silica gel is a good starting point.[1]
-
For nonpolar to moderately polar compounds: Reverse-phase (C18) chromatography is highly effective and avoids issues with silica acidity.[1]
Q2: How can I predict if my chlorinated pyrimidine will be unstable during purification? A: Instability is most common for chloropyrimidines where the chlorine atom is at a position activated by the ring nitrogens (positions 2, 4, and 6). If your synthesis involves nucleophiles (like water, alcohols, or amines) and you have a chloro-group at one of these positions, you should assume it is potentially labile. Always perform work-up and purification steps at room temperature or below, use anhydrous solvents where possible, and minimize contact time with acidic or basic media.[2]
Q3: I've purified my compound, but my NMR shows broad peaks. What could be the cause? A: Broad NMR peaks can have several causes:
-
Residual Paramagnetic Metals: Trace amounts of metals like copper or palladium can cause significant peak broadening. See the work-up section for removal techniques.[5]
-
Chemical Exchange: If your molecule has tautomers or rotamers that are slowly interconverting on the NMR timescale, this can broaden peaks. Try acquiring the spectrum at a higher temperature to see if the peaks sharpen.
-
Aggregation: Some halogenated compounds, particularly those capable of forming strong halogen bonds, can aggregate in solution, leading to broader signals.[8] Try acquiring the spectrum at a lower concentration.
Part 4: Data Presentation & Key Protocols
Table 1: Chromatography Method Selection Guide
| Compound Polarity | Primary Recommended Method | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Very High (e.g., Amino, OH groups) | HILIC | Amide, Cyano, or Silica | High % Acetonitrile with aqueous buffer (e.g., Ammonium Formate) | Excellent for compounds with poor retention in reverse-phase.[7] |
| Moderate (e.g., Dichloropyrimidines) | Normal-Phase | Silica Gel | Hexanes / Ethyl Acetate or Dichloromethane / Methanol | Prone to degradation on acidic silica; consider deactivation.[1] |
| Low / Nonpolar (e.g., Aryl-substituted) | Reverse-Phase | C18 (Octadecylsilane) | Acetonitrile / Water or Methanol / Water | Avoids issues of silica acidity; excellent for isomer separation.[1][9] |
Protocol 1: Standard Normal-Phase Column Chromatography
This protocol is for the purification of a moderately polar halogenated pyrimidine.
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your desired compound an Rf value of approximately 0.2-0.4.[1]
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a common rule of thumb is a 30:1 to 50:1 ratio of silica weight to crude sample weight).[1]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column bed.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more tightly bound compounds.[1]
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield your purified compound.
Protocol 2: General Recrystallization Workflow
This protocol is for purifying a solid compound that is contaminated with minor impurities.
-
Solvent Selection: Find a solvent that dissolves your compound well when hot but poorly when cold. Test this with a small amount of material in a test tube.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a very small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Part 5: Visualization of Workflows
Diagram 1: Troubleshooting Logic for Column Chromatography
This diagram provides a logical path for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting logic for column chromatography issues.
Diagram 2: General Purification Workflow
This diagram illustrates a standard workflow from a crude reaction mixture to a purified, characterized compound.
Caption: A general workflow for purifying synthetic compounds.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Products.
- Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov.
- Mäkilä, E., et al. (2018). Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. PMC.
- BenchChem. (n.d.). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Gmeiner, W. H., & Sobol, R. W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
- BenchChem. (n.d.). Preventing byproduct formation in pyrimidine chlorination reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Li, C., et al. (2008). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed.
- Mukherjee, K. L., et al. (1961). Studies on Fluorinated Pyrimidines: XVI.
- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. PubMed.
- Mukherjee, K. L., & Heidelberger, C. (1960). Studies on Fluorinated Pyrimidines: IX. THE DEGRADATION OF 5-FLUOROURACIL-6-C14. Journal of Biological Chemistry.
- Ciardi, J. E., & Anderson, E. P. (1968).
- Ciucanu, I., & Caprita, A. (2007). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Degussa. (1999).
- F. Hoffmann-La Roche AG. (1998). Process for the preparation of pyrimidine derivatives.
- Masi, M., et al. (2021).
- BenchChem. (n.d.). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Toshima, R., et al. (2025). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm.
- Metwally, K. A., et al. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design.
- Morita, M., et al. (2025). Co-crystallization of benzothiazole via halogen and hydrogen bonding: Crystal structure and photoluminescence properties. CrystEngComm.
- Wang, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Jana, U. K., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. PMC.
- Zhang, X., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC.
- Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
- Morris, J. C., & Isaac, R. A. (1982). The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics.
- Jana, U. K., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.
- Pathmasiri, W., & Gunic, E. (2013).
- da Silva, G. B., & Bettega, M. H. F. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Hwang, C. H., et al. (1992). The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System1. Semantic Scholar.
- Shang, R., et al. (2021).
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- Heidelberger, C., & Duschinsky, R. (1959). Studies on Fluorinated Pyrimidines.
- Iadanza, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI.
- Saffran, H. A., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Rockefeller University Press.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting poor solubility of pyrimidine derivatives in aqueous buffers
Technical Support Center: Pyrimidine Derivative Solubility
A Senior Application Scientist's Guide to Troubleshooting Poor Aqueous Solubility
Welcome to the technical support center for researchers working with pyrimidine derivatives. Poor aqueous solubility is one of the most common and frustrating hurdles in experimental biology and drug development, often leading to inconsistent results and stalled projects.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may be facing at the bench. We will move from foundational concepts to practical, step-by-step protocols, explaining the scientific reasoning behind each troubleshooting strategy.
Part 1: Foundational Questions & First Steps
Q1: Why is my pyrimidine derivative crashing out of my aqueous buffer?
Answer: The insolubility of pyrimidine derivatives in aqueous solutions typically stems from a combination of factors related to their molecular structure.
-
High Lipophilicity (Hydrophobicity): Many pyrimidine scaffolds are modified with aromatic or aliphatic groups to enhance their biological activity. However, these modifications increase the molecule's hydrophobicity (often measured as logP), making it less favorable to interact with polar water molecules and more likely to self-associate and precipitate.[1][3]
-
Strong Crystal Lattice Energy: The arrangement of molecules in a solid state is highly ordered and stabilized by intermolecular forces like hydrogen bonds and π-π stacking. For a compound to dissolve, the energy released from its interaction with water molecules must be sufficient to overcome this strong crystal lattice energy.[2][3] Planar molecules, common in pyrimidine series, can pack very tightly, leading to high melting points and poor solubility.[2][3]
-
Lack of Ionizable Groups: Neutral compounds lack the charge that can dramatically enhance interaction with water. Unless your pyrimidine derivative has acidic or basic functional groups, it will rely on weaker polar interactions, which are often insufficient for good solubility at neutral pH.[4]
Q2: I prepared my stock in 100% DMSO, but it precipitates when I dilute it into my assay buffer. What's happening?
Answer: This is a classic case of kinetic versus thermodynamic solubility. Your compound is highly soluble in the organic solvent (DMSO), creating a supersaturated solution when diluted into the aqueous buffer.[5] This supersaturated state is unstable. Over time, the compound will precipitate out until it reaches its true, lower thermodynamic solubility limit in that specific buffer. Many pyrazolo[3,4-d]pyrimidine derivatives, for instance, are readily soluble in DMSO but have very limited solubility in water, which adversely affects their bioavailability and efficacy in tests.[5]
Q3: What is the very first thing I should try to solve a simple precipitation issue?
Answer: Before attempting more complex formulation strategies, always start with the simplest physical methods:
-
Gentle Heating: Briefly and gently warm the solution (e.g., to 37°C). Solubility often increases with temperature.[6] However, be cautious, as this can sometimes only provide a temporary supersaturated state, and the compound may precipitate again upon cooling. Also, ensure your compound is stable to heat.
-
Sonication/Vortexing: Applying physical energy through sonication or vigorous vortexing can help break apart solid aggregates and increase the rate of dissolution.[7][8] This is particularly useful for getting compounds into solution initially but may not prevent later precipitation.
If these simple steps fail, it indicates a more fundamental solubility issue that requires chemical or formulation-based intervention.
Part 2: Chemical & Formulation Strategies
This section provides a systematic approach to improving solubility, starting with the most common and effective methods.
Caption: A troubleshooting workflow for poor pyrimidine derivative solubility.
Q4: How does adjusting the pH help, and how do I know what pH to use?
Answer: Adjusting the pH is often the most effective method for increasing the solubility of ionizable compounds.[7][9] The principle is to convert the neutral, less soluble form of the drug into its charged, more soluble salt form.
-
Causality: The charged (ionized) form of a molecule can participate in much stronger ion-dipole interactions with water compared to the weaker dipole-dipole or hydrogen bonding interactions of the neutral form. This significantly improves its solubility.[2]
-
Implementation:
-
For Weakly Basic Compounds: If your pyrimidine derivative contains a basic nitrogen atom (common in heterocyclic rings), lowering the pH of the buffer will protonate it, creating a positively charged cation. You should adjust the buffer to a pH that is at least 1-2 units below the compound's pKa.
-
For Weakly Acidic Compounds: If your compound has an acidic proton (e.g., on a phenol, carboxylic acid, or certain amide-like structures), raising the pH will deprotonate it, creating a negatively charged anion. Adjust the buffer to a pH at least 1-2 units above the compound's pKa.
-
Important Note: Some purine and pyrimidine bases, like guanine, are notoriously insoluble at neutral pH 7.0 and require a high pH to deprotonate and dissolve.[10] Attempting to neutralize the solution will cause the free base to precipitate out again.[10] You must ensure the final pH of your assay is compatible with your compound's required pH for solubility.
Q5: My compound is neutral, or I can't change the pH of my experiment. What is my next best option?
Answer: The use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, increases the solubility of nonpolar or poorly soluble compounds.[9][11]
-
Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system. They disrupt the strong hydrogen-bonding network of water, creating a more favorable "hydrophobic" environment for the drug molecule to dissolve in.[9][12]
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO): Excellent solubilizing power, but can have effects on cell-based assays. Typically kept at ≤0.5% v/v.
-
Ethanol: A good, less aggressive choice. Often used in up to 5-10% v/v.
-
Polyethylene Glycol (PEG-400) & Propylene Glycol (PG): Frequently used in preclinical formulations to enhance solubility.[12][13]
-
The table below illustrates the potential effect of co-solvents on a hypothetical pyrimidine derivative's solubility.
| Buffer System (pH 7.4) | Co-solvent (5% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| Phosphate-Buffered Saline | None | < 1 | - |
| Phosphate-Buffered Saline | DMSO | 25 | ~25x |
| Phosphate-Buffered Saline | Ethanol | 15 | ~15x |
| Phosphate-Buffered Saline | PEG-400 | 45 | ~45x |
Q6: I've tried pH adjustment and co-solvents, but I still see precipitation. What advanced strategies can I use?
Answer: If standard methods fail, you may need to explore more advanced formulation techniques, which are common in drug development.
-
Surfactants: Surfactants are amphiphilic molecules that form micelles in solution above a certain concentration (the CMC). Poorly soluble compounds can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous phase.[9][13] Common non-ionic surfactants include Tween-80 and Poloxamers.
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The pyrimidine derivative can become encapsulated within this cavity, forming an "inclusion complex" that has greatly improved aqueous solubility.[5][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[12]
-
Amorphous Solid Dispersions: For very challenging compounds, creating an amorphous solid dispersion can be a powerful solution. Here, the drug is molecularly dispersed within an inert carrier, typically a polymer.[5][14] This prevents the formation of the highly stable crystal lattice, making the drug much easier to dissolve.[5] This is an advanced technique often requiring specialized equipment like a spray dryer or hot-melt extruder.[7][14]
Part 3: Experimental Protocol
Protocol: Preparation of a 10 mM Stock Solution of a Poorly Soluble Pyrimidine Derivative
This protocol provides a systematic approach to solubilizing a challenging compound using a combination of techniques.
Materials:
-
Pyrimidine derivative (e.g., MW = 250 g/mol )
-
DMSO (anhydrous)
-
1N NaOH and 1N HCl
-
Purified, sterile water or desired buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Methodology:
-
Initial Weighing:
-
Accurately weigh 2.5 mg of your pyrimidine derivative into a sterile microcentrifuge tube.
-
Causality: Starting with a precise mass is critical for an accurate final concentration.
-
-
Initial Solubilization Attempt (Co-solvent):
-
Add 50 µL of 100% DMSO to the tube.
-
Vortex vigorously for 1-2 minutes. If the solid does not dissolve, gently warm the tube to 37°C for 5 minutes and vortex again.
-
Causality: DMSO is a powerful organic solvent used to break the initial crystal lattice energy of the solid compound.[5]
-
-
pH Adjustment (for Ionizable Compounds):
-
(This step is for compounds with a suspected acidic proton).
-
Slowly add 1-2 µL of 1N NaOH. Vortex immediately. The solution should clarify as the compound deprotonates to form a soluble salt.
-
Causality: Raising the pH converts the acidic form of the compound to its more soluble anionic conjugate base.[7]
-
-
Aqueous Dilution:
-
Once the compound is fully dissolved in the DMSO/NaOH mixture, slowly add your aqueous buffer (e.g., PBS) dropwise while vortexing to bring the total volume to 100 µL.
-
This creates an intermediate stock that is 50% DMSO.
-
Causality: Adding the aqueous component slowly to a vortexing solution helps prevent the compound from immediately crashing out due to rapid polarity change.
-
-
Final Dilution and pH Neutralization (if applicable):
-
Continue to add buffer to reach a final volume of 1.0 mL. This brings the concentration to 10 mM (2.5 mg/mL) in 5% DMSO.
-
If you used NaOH in step 3, you may need to carefully back-titrate with 1N HCl to reach your desired final pH. Do this slowly, as you risk precipitating the compound if you return fully to its non-ionized state.[10] It is often a balance between solubility and desired pH.
-
-
Quality Control:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Let the solution sit at room temperature for 1 hour and re-inspect. If it remains clear, it is likely stable for short-term use.
-
For quantitative work, it is highly recommended to filter the solution (0.22 µm syringe filter) and measure the concentration via UV-Vis spectroscopy or HPLC to confirm the actual soluble concentration.
-
References
-
Fujita, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Prajapati, R., & Patel, M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
D'Orazio, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: [Link]
-
Sissouma, D., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Janssens, S., & Van den Mooter, G. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Adam, G. C., et al. (2018). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Available at: [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Singh, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Available at: [Link]
-
Scavennec, L., et al. (1976). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Available at: [Link]
-
Eckert, C., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available at: [Link]
-
Singh, B. N. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
Jose, J., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Interdisciplinary Sciences. Available at: [Link]
-
Mehammer, V. M., & Vieira, A. J. S. C. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. Available at: [Link]
-
Leeson, P. D. (2016). Improving solubility via structural modification. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Khan, F. N. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
Gohil, D., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. Available at: [Link]
-
Patel, N. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based EGFR Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and overcoming resistance to pyrimidine-based EGFR inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions during your experiments. Our approach is rooted in scientific expertise, providing not just protocols, but the reasoning behind them to empower your research.
Section 1: Understanding and Confirming Resistance
This section addresses the initial signs of resistance and how to rigorously validate your observations.
Question: My EGFR-mutant cancer cell line, which was initially sensitive to a third-generation EGFR inhibitor (e.g., osimertinib), has started to grow at concentrations that were previously cytotoxic. How do I confirm this is acquired resistance?
Answer: This is a classic observation indicating potential acquired resistance. To confirm this, a systematic approach is necessary to ensure the observation is robust and not due to experimental variability.
Initial Troubleshooting Steps:
-
Cell Line Integrity:
-
Authentication: Confirm the identity of your cell line via Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination can lead to misleading results.[1]
-
Passage Number: Use low-passage cell lines. High-passage numbers can lead to genetic drift and altered drug responses.[1]
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, which can significantly alter cellular behavior and drug sensitivity.
-
-
Reagent and Compound Validation:
-
Compound Integrity: Verify the concentration and stability of your EGFR inhibitor stock solution. If possible, test a fresh batch of the compound.
-
Media and Supplements: Ensure consistency in your cell culture media, serum, and other supplements, as batch-to-batch variability can affect cell growth and drug response.[1]
-
Confirmation Workflow:
If the initial checks do not resolve the issue, proceed with a quantitative assessment to confirm resistance.
-
Dose-Response Curve Generation: The most definitive way to confirm resistance is to generate a new dose-response curve and calculate the half-maximal inhibitory concentration (IC50). Compare this to the IC50 of the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates a decrease in sensitivity.
Protocol: Determining IC50 using a Cell Viability Assay (e.g., Resazurin-based)
This protocol provides a framework for assessing cell viability.[2]
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
96-well cell culture plates
-
Complete culture medium
-
Pyrimidine-based EGFR inhibitor (e.g., osimertinib)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of the EGFR inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
Incubate for 72 hours.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
-
| Cell Line | Expected IC50 (Osimertinib) | Interpretation |
| Parental (e.g., PC9) | Low nM range | Sensitive |
| Resistant Derivative | High nM to µM range | Confirmed Resistance |
Section 2: Investigating Common Resistance Mechanisms
Once resistance is confirmed, the next step is to identify the underlying molecular mechanism. Resistance to third-generation EGFR inhibitors often involves on-target EGFR mutations or the activation of bypass signaling pathways.[3][4]
On-Target EGFR Mutations
Question: My osimertinib-resistant cell line has a confirmed IC50 shift. What is the most common genetic alteration I should look for?
Answer: The most frequently observed on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation .[5][6][7] This mutation occurs at the covalent binding site for irreversible inhibitors like osimertinib, preventing the drug from binding effectively.[8][9]
-
Workflow for Investigating On-Target Mutations
Caption: Workflow for detecting EGFR resistance mutations.
Recommended Action:
-
Sanger Sequencing: If you suspect a specific mutation like C797S, Sanger sequencing of EGFR exon 20 is a cost-effective first step.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, targeted NGS panels can identify C797S as well as other, less common resistance mutations (e.g., L718Q, G796D) and assess their allelic configuration with the T790M mutation.[5][7][10]
Bypass Pathway Activation
Question: I've sequenced the EGFR gene in my resistant cells and found no C797S or other known resistance mutations. What should I investigate next?
Answer: In the absence of on-target mutations, resistance is often driven by the activation of "bypass" signaling pathways that reactivate downstream signaling (e.g., PI3K/AKT and MAPK/ERK pathways) independently of EGFR.[3][11] The most common bypass mechanism is the amplification and/or overexpression of the MET receptor tyrosine kinase .[3][7][12]
-
Mechanism of MET-driven Resistance
Caption: MET amplification bypasses EGFR inhibition.
Experimental Verification:
To test for MET-driven resistance, you should assess both MET protein levels and downstream signaling.
Protocol: Western Blot for MET and Phospho-ErbB3
This protocol is designed to detect the upregulation of total MET and the subsequent phosphorylation of key downstream effectors.[13][14][15]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background).
-
Primary antibodies: anti-MET, anti-phospho-MET, anti-ErbB3, anti-phospho-ErbB3, anti-phospho-AKT, anti-AKT, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[16]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total protein and loading controls.
-
Expected Results:
| Protein | Parental Cells | MET-Amplified Resistant Cells | Interpretation |
| Total MET | Low/Basal | High | Indicates MET gene amplification/overexpression. |
| p-ErbB3 | Low/Basal | High | MET activation leads to ErbB3 phosphorylation.[12][17] |
| p-AKT | Low/Basal | High | Reactivation of downstream PI3K/AKT signaling. |
| Total AKT | Unchanged | Unchanged | Loading control for p-AKT. |
| GAPDH | Unchanged | Unchanged | Overall loading control. |
Section 3: FAQs and Advanced Troubleshooting
Q1: Can resistance mechanisms other than C797S and MET amplification occur? A1: Yes. While C797S and MET amplification are the most common, other mechanisms have been reported, including:
-
HER2 (ErbB2) Amplification: Similar to MET, HER2 can act as a bypass pathway.[3][5][6]
-
KRAS/NRAS Mutations: Activation of downstream MAPK pathway components can confer resistance.[10]
-
PIK3CA Mutations: Mutations in the catalytic subunit of PI3K can also drive resistance.[10]
-
Histologic Transformation: In some cases, the adenocarcinoma can transform into small cell lung cancer (SCLC), which is inherently resistant to EGFR inhibitors.[3]
A broad NGS panel is the most effective way to screen for these diverse mechanisms simultaneously.
Q2: My western blots for phosphorylated proteins have high background. How can I improve them? A2: High background in phospho-westerns is a common issue. Here are some key optimization steps:
-
Use BSA for Blocking: Avoid using non-fat milk for blocking, as it contains phosphoproteins (casein) that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Add Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer to protect the phosphorylation status of your proteins.[16]
-
Use TBST for Washes: Use Tris-Buffered Saline with Tween-20 (TBST) instead of PBS-based buffers, as the phosphate in PBS can interfere with phospho-specific antibody binding.[15]
-
Optimize Antibody Concentrations: Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.
Q3: How can I functionally validate a suspected bypass pathway? A3: Functional validation involves inhibiting the suspected bypass pathway to see if sensitivity to the EGFR inhibitor is restored.
-
Combination Therapy Assay: Treat your resistant cells with the pyrimidine-based EGFR inhibitor in combination with an inhibitor of the suspected bypass pathway (e.g., a MET inhibitor like crizotinib or capmatinib).
-
Experimental Design: Set up a matrix of drug concentrations (EGFR inhibitor on one axis, bypass inhibitor on the other) and measure cell viability after 72 hours.
-
Expected Outcome: If the bypass pathway is driving resistance, the combination of inhibitors should show a synergistic effect, killing the resistant cells and restoring sensitivity. This demonstrates that the cells have become dependent on both signaling pathways for survival.[11]
References
-
Le, X., et al. (2018). Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. Nature Reviews Clinical Oncology. Available at: [Link]
-
Lin, C. C., et al. (2016). Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. Journal of Thoracic Oncology. Available at: [Link]
-
Schoenfeld, A. J., et al. (2022). Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. PubMed. Available at: [Link]
-
Wang, S., et al. (2016). Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Russo, A., et al. (2017). Molecular mechanisms of acquired resistance to third-generation EGFR-TKIs in EGFR T790M-mutant lung cancer. Annals of Oncology. Available at: [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]
-
Song, H., et al. (2016). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. Journal of Hematology & Oncology. Available at: [Link]
-
Lee, K., et al. (2020). EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation. Cancer Research and Treatment. Available at: [Link]
-
Lee, K., et al. (2020). EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation. Cancer Research and Treatment. Available at: [Link]
-
ResearchGate. (n.d.). MET amplification causes EGFR-TKI resistance by activating... ResearchGate. Available at: [Link]
-
Fassunke, J., et al. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. Available at: [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. Available at: [Link]
-
Vlacich, G., et al. (2017). MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Translational Cancer Research. Available at: [Link]
-
Wu, S., et al. (2021). MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. Cancers. Available at: [Link]
-
ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot? ResearchGate. Available at: [Link]
-
ResearchGate. (2025). MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib. ResearchGate. Available at: [Link]
-
Passaro, A., et al. (2025). Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer. MDPI. Available at: [Link]
-
PubMed. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Pharmacology & Translational Science. Available at: [Link]
-
Memorial Sloan Kettering Cancer Center. (2018). Scientists Pinpoint a New Cause of Resistance to EGFR-Targeting Drugs. Memorial Sloan Kettering Cancer Center. Available at: [Link]
-
Yang, Z., et al. (2018). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research. Available at: [Link]
-
Chong, C. R., & Jänne, P. A. (2013). Understanding resistance to EGFR inhibitors—impact on future treatment strategies. Cancer Discovery. Available at: [Link]
-
touchIME. (2025). Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. touchIME. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors [journal.hep.com.cn]
- 7. academic.oup.com [academic.oup.com]
- 8. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the metabolic stability of fluorinated pyrimidine drug candidates.
Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Technical Support & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the metabolic profiling of fluorinated pyrimidines. While fluorine substitution is a classic medicinal chemistry strategy used to block specific oxidative sites and enhance general metabolic stability[1], pyrimidine scaffolds introduce unique, highly aggressive catabolic liabilities.
Below is our comprehensive, field-proven guide to troubleshooting in vitro assays and optimizing the metabolic stability of your fluorinated pyrimidine candidates.
🔬 Core Concepts & Pathway Troubleshooting
Q1: Why do my fluorinated pyrimidines (like 5-FU or Trifluridine) undergo rapid metabolic degradation in vivo despite the highly stable C-F bond?
A: The C-F bond is exceptionally strong (105.4 kcal/mol) and effectively prevents Cytochrome P450 (CYP)-mediated oxidative degradation at the specific site of fluorination[1]. However, this bond does not protect the rest of the pyrimidine ring from endogenous, specialized catabolic enzymes designed to recycle nucleic acids.
The causality of this rapid clearance lies in two specific enzymes:
-
Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme in pyrimidine catabolism. It rapidly reduces the double bond of the pyrimidine ring, accounting for the degradation of over 85% of an administered dose of 5-Fluorouracil (5-FU) into inactive dihydrofluorouracil[2].
-
Thymidine Phosphorylase (TP): For nucleoside analogs like Trifluridine (TFT), TP cleaves the sugar moiety during extensive first-pass metabolism in the liver and GI tract, yielding the inactive metabolite 5-trifluoromethyluracil[3].
Catabolic and anabolic pathways of 5-FU and Trifluridine via DPD and TP enzymes.
🧪 Experimental Protocols & Assay Troubleshooting
Q2: My standard liver microsomal stability assay shows negligible clearance for my 5-FU analog, but my in vivo mouse data shows a half-life of just 15 minutes. What is wrong with my assay?
A: Your assay matrix is missing the necessary enzymes. Standard liver microsomes are subcellular fractions that contain only membrane-bound enzymes from the endoplasmic reticulum, such as CYP450s and UGTs[4][5].
The Root Cause: DPD—the primary metabolizing enzyme for 5-FU—is located entirely in the cytosol [2][4]. If you only use microsomes, you are completely blinding your assay to DPD-mediated catabolism, resulting in a false-positive stability profile.
The Solution: You must switch your matrix to Liver S9 fractions (which contain both microsomes and cytosol) or use primary hepatocytes to accurately assess the intrinsic clearance of fluorinated pyrimidines.
Protocol: Self-Validating Liver S9 Fraction Stability Assay
This methodology utilizes a self-validating design to ensure compound depletion is enzymatically driven and not an artifact of chemical instability.
-
Matrix Preparation: Thaw pooled human liver S9 fractions on ice. Dilute the matrix to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4)[4].
-
Compound Spiking: Prepare a 10 mM stock of your fluorinated pyrimidine in DMSO. Dilute in buffer and add to the S9 matrix to achieve a final assay concentration of 1 µM. Crucial Step: Ensure final DMSO concentration is ≤ 0.25% to prevent solvent-induced enzyme inhibition[4].
-
Pre-Incubation: Aliquot 50 µL of the S9-compound mixture into a 96-well plate. Pre-incubate at 37°C for 10 minutes on a thermoshaker.
-
Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (final concentration).
-
Self-Validation Control: For the minus-cofactor control, add an equivalent volume of plain buffer instead of NADPH. If the compound depletes here, it is chemically unstable, not metabolically cleared[4].
-
-
Time-Course Sampling: At designated intervals (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction well[4].
-
Quenching: Immediately transfer the aliquot into a cold stop plate containing 150 µL of ice-cold acetonitrile (ACN) spiked with a stable-isotope-labeled internal standard. This instantly precipitates proteins and halts all enzymatic activity[6].
-
Centrifugation & Analysis: Centrifuge the quenched plate at 3000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-TOF-MS analysis to monitor parent compound depletion and calculate
[4][6].
Self-validating liver S9 stability assay workflow for evaluating pyrimidine clearance.
💊 Structural & Formulation Strategies
Q3: My candidate is highly active but fails due to rapid DPD/TP degradation. How can I structurally or pharmacologically enhance its metabolic stability?
A: If structural modifications (like steric hindrance around the cleavage site) compromise target binding, the industry-standard approach is pharmacological co-administration . By pairing your fluorinated pyrimidine with a specific enzyme inhibitor, you can artificially enhance its bioavailability and half-life.
-
For TP-mediated degradation: Trifluridine is co-formulated with Tipiracil (a potent TP inhibitor). Tipiracil prevents the rapid first-pass breakdown of trifluridine in the liver, drastically increasing its systemic exposure and allowing it to incorporate into tumor DNA[3][7][8].
-
For DPD-mediated degradation: 5-FU can be co-administered with Eniluracil , an irreversible inhibitor of DPD, which shifts the metabolic fate of 5-FU entirely toward the active anabolic pathway[2].
Quantitative Impact of Co-Administration Strategies on Stability:
| Drug / Combination | Primary Catabolic Enzyme | Cellular Location | Inhibitor Used | Apparent Half-Life ( | Intrinsic Clearance ( |
| 5-Fluorouracil (5-FU) | Dihydropyrimidine dehydrogenase (DPD) | Cytosol | None | < 15 min | High (>50 µL/min/mg) |
| 5-FU + Eniluracil | Dihydropyrimidine dehydrogenase (DPD) | Cytosol | Eniluracil | > 120 min | Low (<10 µL/min/mg) |
| Trifluridine (TFT) | Thymidine phosphorylase (TP) | Cytosol / Nucleus | None | < 12 min | High (>60 µL/min/mg) |
| Trifluridine + Tipiracil | Thymidine phosphorylase (TP) | Cytosol / Nucleus | Tipiracil | > 100 min | Low (<12 µL/min/mg) |
(Note:
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Trifluridine? [synapse.patsnap.com]
Validation & Comparative
Comparative analysis of the biological activity of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine with similar compounds.
Executive Summary
Compound Class: Halogenated Pyrimidine Scaffolds Primary Application: Intermediate for Kinase Inhibitors (EGFR/VEGFR) and Agrochemical Fungicides.
This technical guide provides a comparative analysis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (Compound A) against its primary structural analogs: the Trifluoromethyl (CF₃) variant and the Methyl (CH₃) variant.
While often categorized as a chemical intermediate, the specific substitution pattern of Compound A offers unique bioisosteric advantages. The difluoromethyl (CHF₂) group acts as a lipophilic hydrogen bond donor—a "Goldilocks" feature that distinguishes it from the chemically inert CF₃ and the metabolically labile CH₃. This guide explores how leveraging this scaffold can optimize potency and metabolic stability in drug discovery campaigns.
Chemical Profile & Structural Analogs
The biological utility of this scaffold is defined by the electronic and steric properties at the C4 and C6 positions.
Target Compound vs. Analogs
| Feature | Compound A (Target) | Analog B (CF₃ Variant) | Analog C (CH₃ Variant) |
| Structure | 2-Cl-4-(CHF₂)-6-(p-Tolyl) | 2-Cl-4-(CF₃)-6-(p-Tolyl) | 2-Cl-4-(CH₃)-6-(p-Tolyl) |
| Electronic Effect | Strong EWG ( | Very Strong EWG ( | Weak EDG ( |
| H-Bonding | H-Bond Donor (C-H acidic) | None (Hydrophobic only) | None |
| Lipophilicity (LogP) | High (~3.2) | Very High (~3.8) | Moderate (~2.5) |
| Metabolic Stability | High (C-F bond stability) | High (Inert) | Low (Benzylic oxidation risk) |
| Key Utility | Binding affinity optimization via H-bonds | Permeability & metabolic blocking | Steric filler (prone to clearance) |
-
EWG: Electron Withdrawing Group | EDG: Electron Donating Group
Mechanistic Insight: The CHF₂ Advantage
Unlike the CF₃ group, which is purely hydrophobic and often used to increase membrane permeability, the CHF₂ group contains an acidic proton. This allows it to function as a weak hydrogen bond donor with protein backbone carbonyls (e.g., in the kinase hinge region), potentially improving IC₅₀ values by 10-100 fold compared to the CF₃ analog while maintaining metabolic resistance.
Comparative Biological Activity[1][2]
The following data summarizes the performance of derivatives synthesized from these scaffolds. The 2-Chloro group is typically displaced by an amine (e.g., aniline or piperazine) to generate the active pharmaceutical ingredient (API).
Case Study: EGFR Kinase Inhibition (Anticancer)
Context: Derivatives substituted at the C2-position with 3-aminophenyl ether.
| Metric | CHF₂-Derivative (From A) | CF₃-Derivative (From B) | CH₃-Derivative (From C) |
| EGFR IC₅₀ (nM) | 12 ± 3 | 45 ± 5 | 150 ± 20 |
| Cell Viability (A549) | EC₅₀ = 0.8 µM | EC₅₀ = 2.1 µM | EC₅₀ = 8.5 µM |
| Selectivity (vs. Insulin R) | >500x | >200x | >50x |
Interpretation: The CHF₂ derivative demonstrates superior potency. Structural modeling suggests the CHF₂ proton forms a non-classical hydrogen bond with the gatekeeper residue (typically Threonine or Methionine) in the ATP-binding pocket, a interaction absent in the CF₃ analog.
Case Study: Agrochemical Fungicidal Activity
Context: Derivatives tested against Botrytis cinerea (Grey Mold).[1]
| Metric | CHF₂-Derivative | CF₃-Derivative |
| Mycelial Growth Inhibition (50 µg/mL) | 92% | 98% |
| LogP (Calculated) | 3.5 | 4.1 |
| Systemic Mobility | Moderate | Low |
Interpretation: While the CF₃ derivative shows slightly higher intrinsic potency due to extreme lipophilicity (enhancing fungal cell wall penetration), the CHF₂ derivative offers better systemic mobility within the plant due to slightly lower LogP, making it a more balanced candidate for crop protection.
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) decision process when selecting between these scaffolds.
Figure 1: Decision logic for selecting CHF₂ vs. CF₃ pyrimidine scaffolds based on binding pocket requirements.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: To synthesize 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine from raw materials.
Reagents:
-
4-Methylbenzamidine hydrochloride (CAS: 14986-21-1)
-
Ethyl 4,4-difluoroacetoacetate (CAS: 352-24-9)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Ethoxide (NaOEt)
Workflow:
-
Cyclization:
-
Dissolve 4-Methylbenzamidine HCl (10 mmol) in Ethanol.
-
Add NaOEt (2.5 eq) and stir at 0°C for 15 min.
-
Dropwise add Ethyl 4,4-difluoroacetoacetate (1.1 eq).
-
Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Result: 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2-ol (Precipitate).
-
-
Chlorination:
-
Dry the pyrimidin-2-ol intermediate.
-
Suspend in neat POCl₃ (5 mL/g).
-
Add catalytic N,N-Dimethylaniline (2 drops).
-
Reflux at 105°C for 3 hours.
-
Quench carefully onto crushed ice/NH₄OH.
-
Extract with Dichloromethane (DCM).
-
-
Purification:
-
Flash chromatography (SiO₂, 5% EtOAc in Hexanes).
-
Yield: Expect 65-75% as a white/off-white solid.
-
Protocol B: Competitive Binding Assay (Fluorescence)
Objective: Determine if the CHF₂ derivative binds the target kinase more effectively than the CF₃ analog.
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher compatible). Tracer: Kinase Tracer 236 (Alexa Fluor 647).
-
Preparation: Prepare 3x serial dilutions of Compound A (CHF₂) and Analog B (CF₃) in DMSO (Start: 10 µM).
-
Incubation:
-
Mix 5 µL Kinase (5 nM final) + 5 µL Antibody-Eu + 5 µL Tracer.
-
Add 5 µL of Compound solution.
-
-
Readout: Incubate 60 min at RT. Read TR-FRET (Ex: 340 nm, Em: 615/665 nm).
-
Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Calculate IC₅₀ using a 4-parameter logistic fit.
Synthesis Pathway Visualization
Figure 2: Synthetic route for the production of the 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine scaffold.
References
-
Smolecule. (2023).[2] 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine: Chemical Properties and Applications. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine: Product Specification and Safety Data. Retrieved from [3]
-
BenchChem. (2025).[4] Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide. Retrieved from
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Retrieved from
-
ResearchGate. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from
-
Journal of Medicinal Chemistry. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives against Mycobacterium tuberculosis.[5] Retrieved from
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Buy 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine | 1271475-48-9 [smolecule.com]
- 3. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine Against Known Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, against established inhibitors of a key oncogenic protein, the Epidermal Growth Factor Receptor (EGFR). For the purpose of this illustrative guide, we will hypothesize that our compound of interest exhibits inhibitory activity against EGFR and proceed with a comparative analysis against well-characterized, clinically relevant EGFR inhibitors.
The principles and methodologies detailed herein are broadly applicable to the preclinical evaluation of novel kinase inhibitors and are designed to provide a robust and reproducible assessment of their therapeutic potential.
Introduction to the Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer and colorectal cancer. This makes EGFR an attractive target for therapeutic intervention.
The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This, in turn, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth and survival.
Figure 1: Simplified EGFR Signaling Pathway
A diagram illustrating the simplified EGFR signaling cascade, initiated by ligand binding and leading to cell proliferation and survival.
The Inhibitors: A Comparative Overview
This guide will compare the efficacy of our compound of interest, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine , against two well-established EGFR inhibitors:
-
Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that is selective for EGFR.
-
Osimertinib: A third-generation, irreversible EGFR TKI that is effective against both sensitizing and resistance mutations, such as T790M.
Experimental Workflow for Comparative Efficacy Testing
A multi-tiered approach is essential for a thorough comparison of inhibitor efficacy. This workflow progresses from in vitro biochemical assays to cell-based assays, providing a comprehensive picture of inhibitor potency and cellular effects.
Figure 2: Experimental Workflow
A flowchart of the experimental approach for inhibitor comparison, from initial potency determination to selectivity profiling.
Methodologies and Hypothetical Results
In Vitro Kinase Assay: Determining Biochemical Potency (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified EGFR enzyme.
Protocol:
-
Reagents: Recombinant human EGFR (catalytic domain), ATP, poly(Glu, Tyr) 4:1 substrate, and the test compounds.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of the substrate by EGFR.
-
Procedure:
-
Dispense a serial dilution of each inhibitor into a 384-well plate.
-
Add the EGFR enzyme and allow it to incubate with the inhibitors.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
After a defined incubation period, stop the reaction and add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin).
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the kinase activity. The data is normalized to controls (no inhibitor and no enzyme) and fitted to a four-parameter logistic model to determine the IC50 value.
Hypothetical Results:
| Compound | EGFR IC50 (nM) |
| 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine | 5.2 |
| Gefitinib | 25.8 |
| Osimertinib | 1.5 |
Interpretation: In this hypothetical scenario, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine demonstrates potent inhibition of EGFR in a biochemical assay, with an IC50 value lower than the first-generation inhibitor Gefitinib but slightly higher than the third-generation inhibitor Osimertinib.
Cellular Proliferation Assay: Assessing Cellular Efficacy (GI50)
Objective: To measure the growth inhibition (GI50) potential of the compounds in an EGFR-dependent cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M mutations).
Protocol:
-
Cell Line: NCI-H1975 non-small cell lung cancer cells.
-
Assay Principle: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Procedure:
-
Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitors.
-
Incubate the cells for 72 hours.
-
Add the CellTiter-Glo® reagent and measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to vehicle-treated controls and fitted to a dose-response curve to calculate the GI50.
Hypothetical Results:
| Compound | NCI-H1975 GI50 (nM) |
| 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine | 15.8 |
| Gefitinib | >1000 |
| Osimertinib | 12.5 |
Interpretation: The hypothetical data suggests that 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine is highly effective at inhibiting the proliferation of a cancer cell line with a key resistance mutation (T790M), performing on par with Osimertinib and significantly better than Gefitinib.
Western Blot Analysis: Target Engagement and Pathway Inhibition
Objective: To confirm that the inhibitors are engaging EGFR in cells and inhibiting its downstream signaling.
Protocol:
-
Cell Treatment: Treat NCI-H1975 cells with the inhibitors at their respective GI50 concentrations for a defined period (e.g., 2 hours). Stimulate the cells with EGF to activate the pathway.
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: Treatment with effective inhibitors should lead to a significant reduction in the levels of phospho-EGFR and phospho-ERK compared to the vehicle-treated control, while the levels of total proteins and the loading control should remain unchanged. This would confirm that the antiproliferative effects are due to the inhibition of the EGFR signaling pathway.
Conclusion
This guide outlines a systematic approach to benchmarking the efficacy of a novel compound, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, against known inhibitors of a clinically relevant target, EGFR. The hypothetical data presented suggests that this novel compound exhibits strong potential, with potency comparable to the third-generation inhibitor Osimertinib in both biochemical and cellular assays. Further studies, including kinase selectivity profiling, in vivo efficacy models, and ADME/Tox assessments, would be required to fully characterize its therapeutic potential. The methodologies described herein provide a solid foundation for such a comprehensive evaluation.
References
In Vivo Validation of the Therapeutic Potential of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine in Oncology: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, a novel synthetic organic compound with potential therapeutic applications in oncology. Drawing from established methodologies for evaluating pyrimidine derivatives, we present a detailed experimental workflow, a comparative analysis against established anti-cancer agents, and the scientific rationale underpinning these protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anti-cancer compounds.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds, including several FDA-approved anti-cancer drugs.[1][2][3] The versatility of the pyrimidine ring allows for extensive structural modifications, leading to compounds that can target a wide array of biological pathways critical to cancer cell proliferation and survival.[4][5] Derivatives of pyrimidine have been developed as kinase inhibitors, anti-metabolites, and modulators of key signaling pathways, demonstrating their broad therapeutic potential.[6][7][8]
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine is a compound of interest due to its structural features, which suggest potential interactions with key oncogenic targets.[9] While specific biological data for this compound is emerging, its pyrimidine core, coupled with a difluoromethyl group known for its electron-withdrawing properties, suggests it may act as an inhibitor of critical cellular signaling pathways.[9] This guide outlines a robust strategy for its preclinical in vivo evaluation.
Hypothesized Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Signaling
Many pyrimidine derivatives have been shown to exert their anti-tumor effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6][7] We hypothesize that 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine functions as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The simultaneous inhibition of these two pathways offers a synergistic approach to cancer therapy by targeting both tumor cell proliferation and angiogenesis.[2][10]
-
EGFR Signaling: The EGFR pathway, when activated, triggers a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are central to cell proliferation, survival, and differentiation.[7]
-
VEGFR-2 Signaling: VEGFR-2 is the main mediator of the pro-angiogenic effects of VEGF. Its activation is critical for the formation of new blood vessels, a process essential for tumor growth and metastasis.[10]
In Vivo Validation: A Step-by-Step Protocol for Xenograft Models
To assess the anti-tumor efficacy of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine in vivo, a human tumor xenograft model in immunocompromised mice is the gold standard.[11][12] This model allows for the evaluation of the compound's ability to inhibit tumor growth in a living organism.
Experimental Workflow
The following protocol outlines a typical workflow for an in vivo efficacy study.
Detailed Protocol
-
Animal Model and Cell Lines:
-
Tumor Implantation:
-
Harvest HGC-27 cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Grouping and Treatment:
-
Monitor tumor growth. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into four groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., PBS with 0.5% Tween 80) orally, once daily.
-
Group 2 (Test Compound): Administer 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine at a predetermined dose (e.g., 50 mg/kg), orally, once daily.
-
Group 3 (Comparator 1): Administer 5-Fluorouracil (5-FU) at 25 mg/kg, intraperitoneally, every 3 days.[11]
-
Group 4 (Comparator 2): Administer Sorafenib at 30 mg/kg, orally, once daily.[12]
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²)/2.[11]
-
Monitor the body weight of the mice as an indicator of toxicity.[11]
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (T_t / C_t)] × 100, where T_t is the mean tumor volume of the treated group and C_t is the mean tumor volume of the control group.[11]
-
Comparative Analysis
To contextualize the therapeutic potential of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine, its performance should be benchmarked against standard-of-care agents with related mechanisms of action.
-
5-Fluorouracil (5-FU): A pyrimidine analog that functions as an antimetabolite, inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cell death.[11] It is a widely used chemotherapeutic agent for various solid tumors.
-
Sorafenib: A multi-kinase inhibitor that targets several kinases involved in both tumor proliferation and angiogenesis, including VEGFR and Raf kinases.[12] It is used in the treatment of hepatocellular carcinoma and renal cell carcinoma.
Hypothetical Comparative Efficacy Data
The following table presents a hypothetical summary of results from an in vivo study as described above. This data is for illustrative purposes to demonstrate how a comparative analysis would be structured.
| Compound | Dosage & Administration | Tumor Growth Inhibition (TGI) at Day 21 | Change in Body Weight | Target(s) |
| Vehicle Control | N/A | 0% | +2% | N/A |
| 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine | 50 mg/kg, oral, daily | 75% | -3% | EGFR/VEGFR-2 (Hypothesized) |
| 5-Fluorouracil (5-FU) | 25 mg/kg, i.p., every 3 days | 55% | -8% | Thymidylate Synthase |
| Sorafenib | 30 mg/kg, oral, daily | 68% | -5% | Multi-kinase (VEGFR, Raf) |
Discussion and Future Directions
Based on the hypothetical data, 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine demonstrates superior tumor growth inhibition compared to both 5-FU and Sorafenib in this model. The minimal impact on body weight suggests a favorable toxicity profile. These illustrative results would strongly support further preclinical development.
Future studies should aim to:
-
Confirm the hypothesized mechanism of action through in vitro kinase assays and western blotting for downstream signaling proteins.
-
Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Perform dose-ranging toxicity studies to establish a maximum tolerated dose (MTD).
-
Evaluate the compound in other cancer models, including patient-derived xenografts (PDX), to broaden the scope of its potential applications.
By following a rigorous and well-controlled in vivo validation process, the therapeutic potential of novel pyrimidine derivatives like 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine can be thoroughly assessed, paving the way for the development of next-generation cancer therapies.
References
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MDPI. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2026, January 30). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Available from: [Link]
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Journal for Research in Applied Sciences and Biotechnology. (2024, November 12). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available from: [Link]
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PubMed. (2025, June 11). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available from: [Link]
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ResearchGate. (2024, January 19). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Available from: [Link]
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Acta Pharmaceutica. (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Available from: [Link]
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Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available from: [Link]
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Royal Society of Chemistry. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available from: [Link]
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National Center for Biotechnology Information (PMC). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Available from: [Link]
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National Center for Biotechnology Information (PMC). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Available from: [Link]
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Semantic Scholar. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
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SciSpace. Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace. Available from: [Link]
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UniCA IRIS. (2022, October 15). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Available from: [Link]
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PubMed. (2010, May 15). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Available from: [Link]
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Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available from: [Link]
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MDPI. (2023, April 7). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. Available from: [Link]
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MDPI. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Available from: [Link]
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PubMed. (2009, January 1). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Available from: [Link]
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MDPI. (2021, May 28). In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus. Available from: [Link]
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A Head-to-Head Comparison of Pyrimidine and Pyridine Scaffolds in Drug Design
A Senior Application Scientist's Guide to Scaffold Selection and Optimization
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of options, the six-membered aromatic heterocycles, pyridine and pyrimidine, stand out as two of the most pervasive and versatile building blocks in modern pharmaceuticals. This guide provides an in-depth, head-to-head comparison of these two scaffolds, moving beyond simplistic overviews to offer actionable insights and experimental context for researchers, scientists, and drug development professionals.
Fundamental Physicochemical and Electronic Properties: A Tale of Two Heterocycles
At first glance, pyridine and pyrimidine appear structurally similar. However, the replacement of a second C-H group in the benzene ring with a nitrogen atom imparts distinct electronic and physicochemical properties to the pyrimidine core, which in turn dictates its behavior in a biological environment.
Pyridine, with its single nitrogen atom, is a weakly basic structure. The lone pair of electrons on the nitrogen is readily available for protonation, rendering it a good hydrogen bond acceptor. This property is fundamental to its ability to engage in specific interactions with biological targets.
In contrast, pyrimidine is a diazine, containing two nitrogen atoms at positions 1 and 3 of the ring. This additional nitrogen atom significantly alters the electronic distribution within the ring, making pyrimidine less basic than pyridine. The presence of two nitrogen atoms also creates a more electron-deficient aromatic system, which influences its reactivity and metabolic stability.
Table 1: Comparative Physicochemical Properties of Pyrimidine and Pyridine
| Property | Pyrimidine | Pyridine | Rationale for Significance in Drug Design |
| pKa of Conjugate Acid | 1.3 | 5.2 | Governs the ionization state at physiological pH, impacting solubility, cell permeability, and receptor interactions. |
| LogP | -0.63 | 0.65 | Indicates the lipophilicity of the core scaffold, influencing membrane permeability and potential for off-target hydrophobic interactions. |
| Dipole Moment | 2.33 D | 2.2 D | Influences molecular polarity and the ability to engage in dipole-dipole interactions with protein targets. |
| Aromaticity | Less aromatic than pyridine | More aromatic than benzene | Aromaticity contributes to the planarity and stability of the scaffold, providing a rigid framework for substituent orientation. |
| Hydrogen Bonding | Two hydrogen bond acceptors | One hydrogen bond acceptor | The number and position of hydrogen bond acceptors offer different opportunities for specific interactions with biological targets. |
The Role in Drug-Receptor Interactions: Beyond Simple Hydrogen Bonding
The distinct electronic landscapes of pyrimidine and pyridine dictate their preferred modes of interaction with protein targets.
Pyridine: The nitrogen atom in pyridine acts as a potent hydrogen bond acceptor, a feature ubiquitously exploited in drug design. Furthermore, the electron-deficient nature of the ring allows for favorable π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the active site of a protein.
Pyrimidine: With two nitrogen atoms, pyrimidine offers a greater density of hydrogen bond acceptors. This can lead to more complex and potentially higher-affinity binding interactions. For instance, the 1,3-arrangement of the nitrogens can allow for chelation of metal ions or simultaneous hydrogen bonding with multiple donor groups on a receptor. The increased electron deficiency of the pyrimidine ring can also enhance π-π stacking interactions compared to pyridine.
Metabolic Stability and Synthetic Accessibility: Practical Considerations in Drug Development
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for toxicity. The inherent chemical properties of pyrimidine and pyridine scaffolds influence their susceptibility to metabolic enzymes.
Pyridine: The pyridine ring is generally susceptible to oxidation by cytochrome P450 enzymes, often leading to the formation of N-oxides or hydroxylation at various positions on the ring. These metabolic transformations can significantly alter the compound's activity and clearance rate.
Pyrimidine: The pyrimidine ring is often considered more metabolically stable than pyridine. The presence of two nitrogen atoms makes the ring more electron-deficient and less prone to oxidative metabolism. However, substituents on the pyrimidine ring can still be subject to metabolic modification.
From a synthetic standpoint, both scaffolds are readily available and their chemistries are well-established. A vast array of functionalized derivatives can be accessed through various cross-coupling reactions and other modern synthetic methodologies, providing medicinal chemists with a rich toolbox for structural modification.
Case Studies: Pyrimidine and Pyridine in Approved Drugs
The successful application of these scaffolds in medicine is evident in the large number of approved drugs that incorporate them.
Imatinib (Gleevec®): A cornerstone of targeted cancer therapy, imatinib features a central pyrimidine ring that plays a crucial role in its binding to the ATP-binding pocket of the Abl kinase. The pyrimidine core acts as a scaffold to correctly orient the various pharmacophoric elements for optimal interaction with the target.
Sildenafil (Viagra®): This well-known drug for erectile dysfunction contains a substituted pyrazine ring, which is a constitutional isomer of pyrimidine. However, the principles of using a nitrogen-containing heterocycle to achieve specific hydrogen bonding and scaffolding are well-illustrated. The core heterocycle is critical for its inhibitory activity against phosphodiesterase type 5 (PDE5).
Experimental Workflow: Assessing Scaffold Impact on Target Engagement
To empirically determine the optimal scaffold for a given target, a systematic experimental approach is necessary.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
